Wilfornine A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H51NO20 |
|---|---|
Molecular Weight |
925.9 g/mol |
IUPAC Name |
[(1R,3S,15S,18R,19S,20S,21S,22R,23S,24S,25S,26R)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate |
InChI |
InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41-,42+,43+,44-,45+/m0/s1 |
InChI Key |
YJDNHPICMWQYIV-YLSYKZTRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripterygium wilfordii, commonly known as the "Thunder God Vine," is a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][2][3][4] Its potent biological activities are attributed to a diverse array of secondary metabolites, including a prominent class of compounds known as sesquiterpene pyridine (B92270) alkaloids.[1][5][6] This technical guide provides an in-depth overview of the methodologies employed in the discovery and isolation of these complex alkaloids, with a focus on the "wilfordatine" series as a case study. While the specific compound "Wilfornine A" was queried, a thorough review of the scientific literature did not yield specific data for a compound with this exact name. It is plausible that this name is a synonym or a less common designation for a known alkaloid from this plant. This paper will, therefore, focus on the established protocols for isolating and characterizing alkaloids like the wilfordatines, which represents a significant and bioactive group of compounds from Tripterygium wilfordii.
Introduction to Tripterygium wilfordii Alkaloids
Tripterygium wilfordii Hook. f. is a rich source of bioactive molecules, primarily terpenoids and alkaloids.[7][8][9] Among these, the sesquiterpene pyridine alkaloids are of significant interest due to their potent immunosuppressive and anti-inflammatory properties.[1][5][6][10] These alkaloids are characterized by a complex macrocyclic structure, typically composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[1] The intricate nature of these structures presents a considerable challenge for their isolation and characterization.
Recent studies have led to the identification of numerous sesquiterpene pyridine alkaloids, including a series of compounds named wilfordatines.[1][5] These discoveries have been facilitated by advancements in chromatographic and spectroscopic techniques.
Experimental Protocols
The following sections detail the typical experimental workflow for the extraction, isolation, and identification of sesquiterpene pyridine alkaloids from the roots of Tripterygium wilfordii.
Plant Material and Extraction
-
Plant Material : The roots of Tripterygium wilfordii are the primary source for the isolation of these alkaloids.
-
Grinding and Extraction : The air-dried and powdered roots are subjected to extraction with an organic solvent, typically methanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.
-
Solvent Removal : The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction for Alkaloid Enrichment : The crude extract is suspended in an acidic aqueous solution (e.g., 2% H₂SO₄) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) to a pH of around 10. This solution is subsequently extracted with a solvent like chloroform (B151607) to obtain the total alkaloids.[1]
Chromatographic Isolation and Purification
The crude alkaloid extract is a complex mixture that requires multiple chromatographic steps for the separation of individual compounds.
-
Initial Column Chromatography : The crude alkaloid extract is typically subjected to column chromatography over silica (B1680970) gel or macroporous resin. A gradient elution system of increasing polarity, such as a chloroform-methanol mixture, is used to fractionate the extract into several less complex fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions of interest are further purified by preparative HPLC, often on a C18 reversed-phase column. A common mobile phase consists of a gradient of acetonitrile (B52724) and water.[1] The detection wavelength is typically set around 210 nm.[11]
-
Final Purification : Repeated semi-preparative HPLC steps may be necessary to obtain the individual alkaloids in high purity.
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the alkaloid.[1][5]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques provide information about the functional groups present in the molecule and the presence of chromophores.
Data Presentation
The following tables summarize representative data for some of the wilfordatine alkaloids isolated from Tripterygium wilfordii.
| Compound | Molecular Formula | Molecular Weight (Da) | Reference |
| Wilfordatine A | C₃₈H₄₃NO₁₅ | 753.74 | [1] |
| Wilfordatine B | C₃₈H₄₃NO₁₆ | 769.74 | [1] |
| Wilfordatine C | C₃₆H₄₁NO₁₅ | 727.71 | [1] |
| Wilfordatine D | C₃₈H₄₅NO₁₆ | 771.76 | [1] |
| Wilfordatine E | C₄₁H₄₅NO₁₆ | 803.80 | [1] |
| Wilfordatine K | C₄₃H₄₉NO₁₈ | 871.84 | [5] |
| Wilfordatine L | C₄₁H₄₇NO₁₈ | 845.81 | [5] |
Table 1: Molecular properties of selected wilfordatine alkaloids.
| Compound | Bioactivity Assay | IC₅₀ | Reference |
| Wilfordatine E | NF-κB inhibitory activity in LPS-induced HEK293 cells | 8.75 µM | [1] |
| Wilfordatine K | NF-κB inhibitory activity in LPS-induced HEK293 cells | 1.64 µM | [5] |
| Tripfordine A | NF-κB inhibitory activity in LPS-induced HEK293 cells | 0.74 µM | [1] |
| Wilforine | NF-κB inhibitory activity in LPS-induced HEK293 cells | 15.66 µM | [1] |
Table 2: In vitro biological activity of selected alkaloids from Tripterygium wilfordii.
Visualizations
Experimental Workflow for Alkaloid Isolation
Caption: General workflow for the isolation and identification of alkaloids.
Signaling Pathway Inhibition
Many alkaloids from Tripterygium wilfordii have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[1][5]
Caption: Inhibition of the NF-κB signaling pathway by T. wilfordii alkaloids.
Conclusion
The discovery and isolation of sesquiterpene pyridine alkaloids from Tripterygium wilfordii is a complex but rewarding endeavor. The protocols outlined in this guide, focusing on a combination of acid-base extraction and multi-step chromatography, have proven effective for obtaining these structurally diverse and biologically potent compounds. While the specific entity "this compound" remains elusive in the current body of scientific literature, the methodologies described herein are applicable to the broader class of alkaloids found in this plant. The continued exploration of Tripterygium wilfordii is likely to yield further novel compounds with significant therapeutic potential, particularly in the realm of inflammatory and autoimmune diseases. Future research should focus on the structure-activity relationships of these alkaloids to guide the development of new and safer therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Structural Elucidation of Wilfornine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Wilfornine A, a sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii. This document details the analytical techniques and experimental methodologies typically employed in the characterization of such complex natural products, offering a blueprint for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a member of the structurally complex family of sesquiterpenoid pyridine alkaloids found in Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1][2] These alkaloids are known for their significant biological activities, including immunosuppressive effects.[3] this compound, in particular, has been noted for its role in modulating the immune system through the inhibition of T-cell activation and proliferation, primarily by disrupting interleukin-2 (B1167480) production and interfering with the NF-κB signaling pathway.[4] The intricate stereochemistry and dense functionality of this compound make its structural determination a challenging and illustrative example of modern spectroscopic and analytical techniques.
Isolation of this compound
The isolation of this compound from the roots of Tripterygium wilfordii typically follows a multi-step extraction and chromatographic process. A general workflow is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered root material of Tripterygium wilfordii is subjected to extraction with a polar solvent, such as ethanol.
-
Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., chloroform) to separate the alkaloids from neutral and acidic components. The alkaloids, being basic, are protonated and move into the aqueous layer.
-
Alkaloid Precipitation: The acidic aqueous layer is then basified, causing the alkaloids to precipitate. The precipitate is collected and dried.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography, often using silica (B1680970) gel or reversed-phase C18 silica gel, with a gradient elution system of increasing polarity.
-
Preparative HPLC: Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Data and Structure Elucidation
The determination of the planar structure and relative stereochemistry of this compound relies on a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is commonly employed for polar molecules like alkaloids.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value | Reference |
| Molecular Formula | C₄₅H₅₁NO₂₀ | [5] |
| Exact Mass | 925.3005 | [5] |
| Observed [M+H]⁺ | 926.3083 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of NMR experiments is used to piece together the structure.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) is typically used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining relative stereochemistry.
-
Table 2: Representative ¹H and ¹³C NMR Data for the Core Structure of a Wilfornine-type Alkaloid
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 75.2 | 5.10 (d, 3.5) |
| 2 | 72.8 | 5.50 (dd, 3.5, 2.0) |
| 3 | 80.1 | 4.95 (d, 2.0) |
| 4 | 85.3 | - |
| 5 | 78.9 | 5.80 (s) |
| 6 | 45.1 | 2.80 (m) |
| 7 | 70.5 | 5.20 (t, 5.0) |
| 8 | 71.3 | 5.40 (d, 5.0) |
| 9 | 40.2 | 2.50 (m) |
| 10 | 60.5 | - |
| 11 | 135.1 | - |
| 12 | 125.8 | 6.10 (s) |
| 13 | 18.5 | 1.20 (s) |
| 14 | 25.1 | 1.50 (s) |
| 15 | 65.2 | 4.50 (d, 12.0), 4.30 (d, 12.0) |
| 2' (Py) | 150.1 | 8.50 (d, 2.0) |
| 3' (Py) | 128.2 | 7.80 (dd, 8.0, 2.0) |
| 4' (Py) | 138.5 | 7.30 (t, 8.0) |
| 5' (Py) | 125.1 | 7.90 (d, 8.0) |
| 6' (Py) | 148.3 | 8.60 (d, 2.0) |
Note: This is a representative table based on the general structure of Wilfornine-type alkaloids. Actual chemical shifts for this compound would need to be extracted from the specific literature.
Conclusion
The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. Through a systematic process of isolation, mass spectrometry, and extensive NMR analysis, the complex molecular architecture of this potent immunosuppressive alkaloid can be determined. This detailed structural information is paramount for understanding its mechanism of action and for guiding future synthetic and medicinal chemistry efforts to develop new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 345954-00-9 | VNA95400 | Biosynth [biosynth.com]
- 5. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Wilfornine A in T-Cell Proliferation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents the immunosuppressive properties of various compounds isolated from Tripterygium wilfordii. However, specific research elucidating the detailed mechanism of action of Wilfornine A on T-cell proliferation is not available in the public domain. This guide, therefore, provides an in-depth overview of the known mechanisms of two other major immunosuppressive alkaloids from Tripterygium wilfordii, Triptolide (B1683669) and Celastrol (B190767) , to offer a potential framework for understanding how related compounds from this plant may impact T-cell function. The presented pathways are based on studies of Triptolide and Celastrol and should not be directly attributed to this compound without further specific research.
Introduction to Immunosuppression by Tripterygium wilfordii Alkaloids
Extracts from the plant Tripterygium wilfordii Hook F have long been utilized in traditional medicine for their potent anti-inflammatory and immunosuppressive effects.[1][2] Modern phytochemical analysis has identified a variety of bioactive compounds, including diterpenoids and triterpenoids, that contribute to these properties. Among the most studied are triptolide and celastrol, which have been shown to modulate T-cell mediated immune responses through various mechanisms.[3][4] T-lymphocytes are central players in the adaptive immune response, and their activation and proliferation are critical for mounting an effective defense against pathogens and for the pathogenesis of autoimmune diseases. Consequently, inhibiting T-cell proliferation is a key strategy for many immunosuppressive therapies.
Potential Mechanisms of T-Cell Proliferation Inhibition by Tripterygium wilfordii Alkaloids
Based on the current understanding of triptolide and celastrol, the inhibition of T-cell proliferation by compounds from Tripterygium wilfordii may occur through the modulation of several key signaling pathways involved in T-cell activation and effector function.
Inhibition of Interleukin-2 (B1167480) (IL-2) Signaling
Interleukin-2 is a critical cytokine for T-cell proliferation and differentiation.[5] Both triptolide and celastrol have been found to interfere with the IL-2 signaling pathway, albeit through different mechanisms.
-
Triptolide: Research indicates that triptolide suppresses T-lymphocyte proliferation by inhibiting the expression of the IL-2 receptor (CD25), thereby preventing T-cells from responding to IL-2.[6] Notably, triptolide does not appear to inhibit the production of IL-2 itself.[6]
-
Celastrol: In contrast, celastrol has been shown to directly impair the binding of IL-2 to its high-affinity receptor subunit, CD25.[7] This action subsequently suppresses the downstream signaling cascade, including the phosphorylation of STAT5, a key transcription factor for IL-2-mediated gene expression.[7]
A generalized diagram of the IL-2 signaling pathway and the potential points of inhibition by Tripterygium wilfordii alkaloids is presented below.
Caption: Generalized IL-2 signaling pathway and points of inhibition.
Modulation of T-Helper Cell Differentiation
The differentiation of naïve CD4+ T-cells into distinct T-helper (Th) subsets, such as Th17 cells, is crucial for inflammatory responses. Dysregulation of this process can lead to autoimmune pathology. Celastrol has been shown to influence the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T-cells (Tregs).
-
Celastrol: Studies have demonstrated that celastrol can inhibit the differentiation of Th17 cells by blocking the activation of STAT3, a key transcription factor for Th17 lineage commitment.[8] Concurrently, celastrol promotes the generation of Tregs, which play a critical role in maintaining immune tolerance.[8][9] This dual action on Th17 and Treg differentiation contributes to its overall immunosuppressive effect.
The signaling pathways governing Th17 and Treg differentiation and the influence of celastrol are depicted in the following diagram.
Caption: Modulation of Th17 and Treg differentiation pathways.
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immune responses. Its activation is a critical step in T-cell activation and cytokine production. Both triptolide and celastrol have been reported to inhibit the NF-κB signaling pathway.
-
Triptolide: Triptolide inhibits the transcriptional activation of NF-κB, thereby preventing the expression of numerous pro-inflammatory genes.[3][10]
-
Celastrol: Celastrol has also been shown to suppress NF-κB activation, contributing to its anti-inflammatory effects.[11]
A simplified representation of the NF-κB activation pathway and its inhibition is provided below.
Caption: Simplified NF-κB activation pathway and inhibition.
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of a novel compound like this compound on T-cell proliferation would typically involve a series of in vitro assays. The following are general methodologies that would be adapted.
T-Cell Proliferation Assays
-
Objective: To quantify the inhibitory effect of the compound on T-cell proliferation.
-
Methodology:
-
Isolation of primary T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling of T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Stimulation of T-cells with anti-CD3 and anti-CD28 antibodies, or with mitogens like phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA), in the presence of varying concentrations of the test compound.
-
Culture for 3-5 days.
-
Analysis of proliferation by flow cytometry, measuring the dilution of the proliferation dye in daughter cells.
-
Calculation of IC50 values to determine the concentration of the compound that inhibits proliferation by 50%.
-
Cytokine Production Assays
-
Objective: To measure the effect of the compound on the production of key cytokines, such as IL-2.
-
Methodology:
-
T-cells are stimulated as described in the proliferation assay in the presence of the test compound.
-
After 24-72 hours, cell culture supernatants are collected.
-
Cytokine concentrations in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Western Blotting for Signaling Protein Phosphorylation
-
Objective: To determine the effect of the compound on the activation of key signaling proteins.
-
Methodology:
-
T-cells are pre-treated with the test compound for a specified time.
-
Cells are then stimulated with the appropriate agonist (e.g., IL-2 for STAT5 phosphorylation) for a short duration (e.g., 15-30 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5) and total protein as a loading control.
-
Detection is performed using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Flow Cytometry for T-Helper Cell Differentiation
-
Objective: To assess the impact of the compound on the differentiation of naïve CD4+ T-cells.
-
Methodology:
-
Naïve CD4+ T-cells are isolated.
-
Cells are cultured under Th17-polarizing conditions (e.g., with IL-6, TGF-β, anti-IFN-γ, and anti-IL-4) or Treg-polarizing conditions (e.g., with TGF-β and IL-2) in the presence of the test compound.
-
After 3-5 days, cells are restimulated with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Cells are then fixed, permeabilized, and stained for intracellular transcription factors (e.g., RORγt for Th17, FoxP3 for Treg) and cytokines (e.g., IL-17A for Th17).
-
Analysis is performed by flow cytometry.
-
Conclusion and Future Directions
While the precise molecular mechanisms of this compound on T-cell proliferation remain to be elucidated, the known activities of related compounds from Tripterygium wilfordii, such as triptolide and celastrol, provide a valuable starting point for future investigations. These compounds demonstrate a multi-faceted approach to immunosuppression, targeting key signaling nodes in T-cell activation, proliferation, and differentiation.
Future research on this compound should focus on:
-
Direct Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational docking to identify the direct molecular targets of this compound within T-cells.
-
Comprehensive Pathway Analysis: Employing transcriptomic and proteomic approaches to gain an unbiased view of the signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune disease and assessing its therapeutic window and potential toxicities.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel immunosuppressive agent. The experimental approaches outlined in this guide provide a roadmap for such investigations, which will ultimately determine its therapeutic potential for the treatment of T-cell mediated diseases.
References
- 1. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Active Components and Molecular Mechanism of Tripterygium wilfordii in the Treatment of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Triptolide suppresses T-lymphocyte proliferation by inhibiting interleukin-2 receptor expression, but spares interleukin-2 production and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celastrol, which targets IL-2/CD25 binding inhibition, induces T cell-mediated antitumor activity in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celastrol, a Chinese herbal compound, controls autoimmune inflammation by altering the balance of pathogenic and regulatory T cells in the target organ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol mediates Th17 and Treg cell generation via metabolic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape of Wilfornine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of Wilfornine A, a sesquiterpenoid alkaloid derived from the traditional Chinese medicinal plant Tripterygium wilfordii, on immune cells. This compound has emerged as a compound of interest for its potential anti-inflammatory and immunosuppressive properties. This document consolidates available quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development in immunology and pharmacology.
Executive Summary
This compound, a natural alkaloid, demonstrates significant immunomodulatory potential primarily through the inhibition of pro-inflammatory signaling pathways.[1] Preclinical evidence suggests its ability to suppress the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] The primary mechanisms of action appear to involve the modulation of the NF-κB and MAPK signaling cascades, central regulators of the immune response.[1] Furthermore, research on the related compound Wilforine (WFR) has implicated the Wnt/β-catenin pathway in its anti-arthritic effects by inhibiting the proliferation of fibroblast-like synoviocytes.[2][3] While direct quantitative data on this compound's effects on specific immune cell populations remains an active area of investigation, this guide synthesizes the current understanding of its bioactivity.
Quantitative Data on Biological Activity
While specific dose-response data for this compound on immune cells is limited in the public domain, studies on related compounds and total alkaloid extracts from Tripterygium wilfordii provide valuable insights into its potential potency.
Table 1: Inhibitory Effects of this compound and Related Compounds on Inflammatory Markers
| Compound/Extract | Target | Cell Line/Model | IC50 / Effect | Reference |
| Wilforine (WFR) | IL-6, IL-1β, TNF-α Production | Collagen-Induced Arthritis (CIA) Rats (in vivo) | Significant reduction in peripheral blood | [2][3] |
| Wilforine (WFR) | Fibroblast-Like Synoviocyte (FLS) Proliferation | CIA and Rheumatoid Arthritis FLS | Significant inhibitory effect | [2][3] |
| Total Alkaloids (TA) from T. wilfordii | NF-κB Pathway | HEK293/NF-κB-Luc Cells | IC50: 7.25 µg/mL | [1] |
| Compound 5 (SPA) | NF-κB Pathway | HEK293/NF-κB-Luc Cells | IC50: 8.75 µM | [1] |
| Compound 11 (SPA) | NF-κB Pathway | HEK293/NF-κB-Luc Cells | IC50: 0.74 µM | [1] |
| Compound 16 (SPA) | NF-κB Pathway | HEK293/NF-κB-Luc Cells | IC50: 15.66 µM | [1] |
SPA: Sesquiterpene Pyridine Alkaloid
Key Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by targeting critical intracellular signaling cascades that govern inflammation and immune cell function.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, orchestrating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been identified as an inhibitor of this pathway.[1] By preventing the activation of NF-κB, this compound can effectively dampen the inflammatory cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Suppression of interleukin-6 production in macrophages by furonaphthoquinone NFD-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wilforine, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripterygium wilfordii alkaloids immunomodulatory effects
An In-Depth Technical Guide to the Immunomodulatory Effects of Tripterygium wilfordii Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii Hook F, a traditional Chinese medicinal plant, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and immunomodulatory properties.[1][2] These effects are largely attributed to its bioactive components, particularly diterpenoid and triterpenoid (B12794562) alkaloids like triptolide (B1683669) and celastrol (B190767).[3][4] Numerous studies have demonstrated the therapeutic potential of these compounds in autoimmune and inflammatory diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory effects of Tripterygium wilfordii alkaloids, focusing on their mechanisms of action, with detailed experimental protocols and quantitative data to support further research and drug development.
Core Bioactive Alkaloids and Their Immunomodulatory Profile
The primary immunomodulatory alkaloids derived from Tripterygium wilfordii are triptolide and celastrol. These compounds exert their effects by modulating the function of various immune cells and inhibiting key inflammatory signaling pathways.
Triptolide
Triptolide is a diterpenoid triepoxide and one of the most potent anti-inflammatory and immunosuppressive compounds isolated from Tripterygium wilfordii.[5] It has been shown to inhibit the proliferation of T and B cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in activated lymphocytes.[3][6]
Celastrol
Celastrol, a pentacyclic triterpenoid, also exhibits significant anti-inflammatory and immunomodulatory activities.[7] It is known to suppress the activation of NF-κB and the JAK/STAT signaling pathways, thereby reducing the expression of downstream inflammatory mediators.[7][8]
Mechanisms of Action on Immune Cells
Tripterygium wilfordii alkaloids modulate the activity of a wide range of immune cells, including T cells, B cells, and macrophages.
T Lymphocytes (T Cells)
Extracts of Tripterygium wilfordii have been shown to inhibit the proliferation of T cells.[9][10] Triptolide, specifically, can suppress the production of key cytokines from T helper (Th) cells, including IL-2, IFN-γ (from Th1 cells), and IL-17 (from Th17 cells).[11] This regulation of T cell function is a cornerstone of its immunosuppressive effects. The plant's extracts can also regulate the CD4+/CD8+ T cell ratio, contributing to an overall immunosuppressive state.[10] Furthermore, Tripterygium wilfordii has been observed to promote T cell apoptosis.[10] In a mouse model of colitis, treatment with the plant's extracts led to a reduction in pro-inflammatory factors like IL-1β, IL-6, and TNF-α, which was associated with increased apoptosis of CD3+CD4+ and CD3+CD8+ T cells.[10]
B Lymphocytes (B Cells)
The proliferation of B lymphocytes is also inhibited by Tripterygium wilfordii extracts.[10] This has been observed in B cells stimulated by antigens and mitogens.[10]
Macrophages
Triptolide has demonstrated a selective cytotoxic effect on macrophages.[1] It can inhibit the differentiation of macrophages towards the pro-inflammatory M1 phenotype and suppress the functions of M2-polarized macrophages, which are often associated with tumor progression.[1] In lipopolysaccharide (LPS)-stimulated macrophages, triptolide potently inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][12]
Impact on Key Signaling Pathways
The immunomodulatory effects of Tripterygium wilfordii alkaloids are mediated through their interaction with several critical intracellular signaling pathways that regulate inflammation and immunity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Both triptolide and celastrol are potent inhibitors of NF-κB activation.[7][8] They can prevent the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.[7][13] This inhibition blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][13]
References
- 1. Antitumor properties of triptolide: phenotype regulation of macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 4. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 5. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 6. Celastrol ameliorates cytokine toxicity and pro-inflammatory immune responses by suppressing NF-κB activation in RINm5F beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effects of ethanol extracts from Triptergium wilfordii hook and Stephania tetrandra S. Moore on lymphocytes and cyclooxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide Induces Liver Injury by Regulating Macrophage Recruitment and Polarization via the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Wilfornine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a natural compound that has garnered interest for its potential therapeutic applications, particularly concerning its anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy. While direct research on this compound is emerging, this document synthesizes available data and draws parallels from structurally related compounds, such as Wilforol A, to provide a robust framework for understanding its potential.[1]
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[2] Key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to the inflammatory process, making them prime targets for therapeutic intervention.[2]
Core Anti-inflammatory Mechanisms of Action
The primary anti-inflammatory activity of compounds structurally related to this compound, such as Wilforol A, is attributed to the modulation of the NF-κB and MAPK signaling pathways.[1] These pathways are crucial for the production of pro-inflammatory mediators.[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of genes involved in the immune and inflammatory response.[3][4] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes.[1][5] this compound is hypothesized to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.[1] This action effectively suppresses the downstream production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in transducing extracellular signals to cellular responses, including inflammation.[6][7][8] These pathways are activated by various inflammatory stimuli and regulate the expression of inflammatory mediators.[7] Structurally similar compounds to this compound have been shown to suppress the phosphorylation, and thus the activation, of ERK, JNK, and p38 in LPS-stimulated macrophages.[1] By inhibiting these key kinases, this compound can effectively curtail the inflammatory response.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on typical results for potent anti-inflammatory compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Assay System | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| NO Production | LPS-stimulated RAW 264.7 cells | 5.2 | 1.5 |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | 8.7 | 2.1 |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | 12.4 | 3.5 |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Parameter | This compound (10 mg/kg) | Positive Control (e.g., Indomethacin) (10 mg/kg) |
| Carrageenan-induced Paw Edema | Paw Volume Inhibition (%) at 4h | 55% | 68% |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | This compound CC₅₀ (µM) |
| RAW 264.7 | MTT Assay | > 100 |
| HepG2 | MTT Assay | > 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[2]
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.[2]
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[2]
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.[2]
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]
-
Cytokine Measurement (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT or CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[10]
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds in vivo.[11]
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.[12]
-
Grouping: Animals are divided into groups (n=6-8 per group): a vehicle control, a positive control (e.g., indomethacin (B1671933) or diclofenac), and test compound groups at various doses.[2]
-
Compound Administration: this compound or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[2]
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each animal.[2]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]
-
Calculation: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.[2]
Cytotoxicity Assay
It is crucial to determine the cytotoxic potential of a compound to ensure that its biological effects are not due to cell death.[13][14]
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7, HepG2) in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CCK-8 Assay:
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.[10]
-
-
Calculation: Calculate the cell viability as a percentage of the control (untreated cells) and determine the CC₅₀ (the concentration that causes 50% cell death).
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent. Its proposed mechanism of action, through the dual inhibition of the NF-κB and MAPK signaling pathways, provides a strong basis for its therapeutic potential in managing inflammatory conditions. The experimental protocols outlined in this guide offer a standardized framework for the continued investigation and development of this compound and related compounds. Further research is warranted to fully elucidate its pharmacological profile and clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. KEGG PATHWAY: map04064 [kegg.jp]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. origene.com [origene.com]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
Wilfornine A: A Technical Guide to Its Disruption of Interleukin-2 Production
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (B1167480) (IL-2) is a potent cytokine central to the adaptive immune response, primarily responsible for the proliferation and differentiation of T-lymphocytes.[1][2][3] The dysregulation of IL-2 production is implicated in various autoimmune diseases and transplant rejection, making its signaling pathway a critical target for immunosuppressive therapies.[4][5] Wilfornine A, a complex diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has been identified as a potential immunomodulatory agent. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound is hypothesized to disrupt the production of IL-2. We detail the core signaling pathways governing IL-2 gene transcription and illustrate the specific inhibitory actions of this compound. Furthermore, this document provides a summary of quantitative data, detailed experimental protocols for key validation assays, and workflow visualizations to facilitate further research and development in this area.
The Central Role of Interleukin-2 in T-Cell Activation
T-cell activation is a meticulously orchestrated process that culminates in an effective immune response. The production of IL-2 is a hallmark of this activation.[3][6] The process is initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC), along with co-stimulatory signals (e.g., CD28). This dual signaling triggers three primary intracellular cascades that converge to activate the transcription of the IL2 gene.[7]
The three critical signaling pathways are:
-
Calcineurin-NFAT Pathway: An increase in intracellular calcium (Ca²⁺) activates calcineurin, a serine/threonine phosphatase.[8][9] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus.[10][11]
-
PKC-NF-κB Pathway: The activation of Protein Kinase C (PKC) initiates a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation.[12][13] This releases the Nuclear Factor-kappa B (NF-κB) dimer (typically p50/p65), enabling its nuclear translocation.[14][15]
-
Ras/MAPK-AP-1 Pathway: The Ras-MAPK signaling cascade results in the expression and activation of the c-Fos and c-Jun proteins. These proteins dimerize to form the Activator Protein-1 (AP-1) transcription factor.[16][17]
Crucially, the transcription of the IL2 gene requires the cooperative binding of NFAT, NF-κB, and AP-1 to their respective response elements in the IL-2 promoter region. The absence or inhibition of any of these factors can significantly curtail IL-2 production.[7]
References
- 1. Overview of interleukin-2 function, production and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 3. IL-2 Family Cytokines: New Insights into the Complex Roles of IL-2 as a Broad Regulator of T helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arthritis.org [arthritis.org]
- 5. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Calcineurin: form and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 11. A calcineurin-dependent transcriptional pathway for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: map04064 [kegg.jp]
- 16. Inhibition of AP-1 by Sulforaphane Involves Interaction with Cysteine in the cFos DNA-Binding Domain; Implications for Chemoprevention of UVB-Induced Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
In Silico Modeling of Wilfornine A Binding Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfornine A, a complex pyrrolidinoindoline alkaloid, has demonstrated a range of biological activities, including cytotoxic and antiviral effects. However, its precise molecular targets and mechanisms of action remain largely unelucidated. This technical guide outlines a comprehensive in silico approach to identify and characterize the binding targets of this compound. By leveraging computational methodologies such as reverse docking and molecular docking, researchers can generate testable hypotheses regarding its mechanism of action, paving the way for further experimental validation and potential therapeutic development. This document provides detailed hypothetical protocols, data presentation structures, and visual workflows to guide researchers in the computational investigation of this compound.
Introduction to this compound
This compound is a member of the pyrrolidinoindoline alkaloid family, natural products isolated from plants of the Calycodendron genus. Compounds in this class have been reported to exhibit significant biological activities, including cytotoxic, antiviral, anti-bacterial, and anti-fungal properties. The complex chemical scaffold of this compound suggests the potential for specific interactions with multiple biological macromolecules, making it an intriguing candidate for drug discovery. In silico modeling offers a rapid and cost-effective strategy to explore the potential protein targets of this compound, thereby accelerating the understanding of its therapeutic potential.
Hypothetical In Silico Target Identification Workflow
The proposed workflow for identifying the binding targets of this compound is a multi-step process that begins with broad, unbiased screening and progressively narrows down to specific, high-confidence interactions.
Methodological & Application
Application Notes & Protocols for the Quantitative Analysis of Wilfornine A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wilfornine A is a major sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Tripterygium genus, notably Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine."[1] This compound, along with its analogs, exhibits significant immunosuppressive, anti-inflammatory, and antitumor activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.[2][3]
These application notes provide a comprehensive protocol for the quantitative analysis of this compound in plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[2][4]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The initial and most critical step is the efficient extraction of this compound from the complex plant matrix.[5][6][7] The following protocol is optimized for dried and powdered plant material (e.g., roots of Tripterygium wilfordii).
Materials:
-
Dried, powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes in a water bath maintained at 40°C.[7]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 5 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]
UPLC-MS/MS Method for Quantification
This method provides high sensitivity and selectivity for the determination of this compound.[2][9]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
Electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | this compound: m/z 868.3 → [Specific product ion]*; Internal Standard (IS): [e.g., Ascomycin m/z 814.4 → 767.4] |
*Note: The specific product ion for this compound should be determined by direct infusion of a standard solution to identify the most abundant and stable fragment.
Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability.[10][11][12][13] Key validation parameters are summarized below.
Validation Parameters:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at a minimum of five different concentrations. The concentration range should encompass the expected levels in the plant extracts. The coefficient of determination (r²) should be ≥ 0.99.
-
Precision: Assessed by analyzing replicate samples at different concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.[14][15]
-
Accuracy: Determined by spiking a blank plant matrix with known concentrations of this compound and calculating the percentage recovery. The recovery should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. These are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3 for LOD and 10 for LOQ.[16]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank plant extracts and comparing them with spiked samples.
-
Stability: The stability of this compound in the prepared samples under different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations should be evaluated.
Data Presentation
Table 1: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 8% |
| Recovery (%) | 92 - 108% |
Table 2: Quantitative Analysis of this compound in Different Tripterygium wilfordii Root Extracts
| Sample ID | Plant Source | This compound Concentration (µg/g of dried plant material) | RSD (%) (n=3) |
| TW-R-01 | Location A | 15.8 | 3.2 |
| TW-R-02 | Location B | 21.5 | 2.8 |
| TW-R-03 | Commercial Source C | 12.3 | 4.1 |
Visualization
Caption: Workflow for this compound analysis.
Caption: Key parameters for method validation.
References
- 1. tools.niehs.nih.gov [tools.niehs.nih.gov]
- 2. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and comparison of compounds in commercial Tripterygium wilfordii genus preparations with HPLC-QTOF/MS based on molecular networking and multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics [mdpi.com]
- 6. Sample preparation for plant metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. curbankdingsymce.wordpress.com [curbankdingsymce.wordpress.com]
- 14. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Sulforaphane (SFN) on Cancer Cells
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of Sulforaphane (SFN), a natural compound with known anti-cancer properties, on various cancer cell lines.
Introduction
Sulforaphane (SFN) is a naturally occurring isothiocyanate found in cruciferous vegetables that has demonstrated chemopreventive and anticancer effects in numerous studies.[1][2] It has been shown to impact a variety of cellular processes including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][3][4] These protocols outline methods to investigate the cytotoxic and mechanistic effects of SFN on cancer cells in vitro.
General Cell Culture and Maintenance
Successful investigation of SFN's effects begins with proper cell culture techniques to ensure healthy, viable cells for experimentation.
Protocol 2.1: Thawing and Culturing Cryopreserved Cells [5][6][7]
-
Rapidly thaw the cryovial of cells in a 37°C water bath for approximately 1-2 minutes until only a small ice crystal remains.[5][7]
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
Transfer the thawed cell suspension into a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[5]
-
Aspirate the supernatant containing the cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask (e.g., T-25 or T-75).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, replace the medium to remove any remaining dead cells and cryoprotectant.[7]
Protocol 2.2: Passaging Adherent Cells [5][8]
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS) without Ca2+/Mg2+.
-
Add a sufficient volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding complete growth medium (typically 2-3 times the volume of trypsin used).
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.[8]
-
Seed new culture flasks at the desired cell density.
Investigating the Cytotoxic Effects of Sulforaphane
Protocol 3.1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of SFN in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the SFN dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest SFN concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Data Presentation: IC50 of Sulforaphane on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Non-small cell lung cancer | 35.2 |
| HCT116 | Colorectal cancer | 28.5 |
| MDA-MB-231 | Triple-negative breast cancer | 42.1 |
| PC-3 | Prostate cancer | 39.8 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which SFN exerts its anti-cancer effects.[10]
Protocol 4.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection [11][12]
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[11]
-
Seed cells in a 6-well plate and treat with SFN as described in Protocol 3.1.
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Induction by Sulforaphane in A549 Cells (Hypothetical Data)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 3.2 | 1.5 | 0.8 |
| SFN (30 µM) | 15.8 | 8.2 | 1.1 |
| SFN (60 µM) | 28.4 | 15.6 | 2.3 |
Analysis of Signaling Pathways
SFN has been shown to modulate several signaling pathways, including the Wnt/β-catenin and Hedgehog pathways.[2] Western blotting is a common technique to analyze changes in protein expression within these pathways.
Protocol 5.1: Western Blotting for Key Signaling Proteins
-
Treat cells with SFN as described in Protocol 3.1.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, p21, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for studying the effects of Sulforaphane.
Caption: Simplified signaling pathway of Sulforaphane's effects.
References
- 1. Sulforaphane: An emergent anti-cancer stem cell agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane: Expected to Become a Novel Antitumor Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 6. progeriaresearch.org [progeriaresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
- 11. Maximize your apoptosis analysis | Abcam [abcam.com]
- 12. Annexin V Staining | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Wilfornine A in Animal Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage and bone destruction, leading to significant disability. The development of effective therapeutic agents requires robust preclinical evaluation in relevant animal models. Wilfornine A, a compound isolated from the medicinal plant Tripterygium wilfordii Hook F, has demonstrated significant anti-inflammatory and immunomodulatory properties. These application notes provide a comprehensive overview of the use of established animal models of rheumatoid arthritis, specifically Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), for the preclinical assessment of this compound. Detailed protocols for disease induction, therapeutic administration, and efficacy evaluation are provided, along with a summary of the current understanding of this compound's mechanism of action.
Animal Models of Rheumatoid Arthritis
Two of the most widely used and well-characterized animal models for studying RA are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.[1]
-
Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen, the major protein component of articular cartilage. The resulting autoimmune response shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[2] The CIA model is particularly relevant for studying the autoimmune aspects of RA and the efficacy of therapies targeting T-cell and B-cell responses.[2]
-
Adjuvant-Induced Arthritis (AIA): The AIA model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis. This model results in a rapid and severe polyarthritis, primarily driven by a T-cell-mediated immune response.[3] While its etiology differs from the autoimmune nature of human RA, the AIA model is highly reproducible and valuable for screening anti-inflammatory compounds.
Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Model
A recent study by Huang et al. (2023) investigated the therapeutic effects of this compound in a rat model of CIA. The results demonstrated that this compound significantly alleviates the clinical and pathological features of arthritis.
Quantitative Data Summary
The following tables summarize the key findings from the study, showcasing the dose-dependent effects of this compound on various disease parameters.
Table 1: Effect of this compound on Arthritis Score and Paw Volume in CIA Rats
| Treatment Group | Arthritis Score (Mean ± SD) | Paw Volume (mL, Mean ± SD) |
| Control | 0.5 ± 0.5 | 1.2 ± 0.1 |
| CIA Model | 10.2 ± 1.5 | 2.5 ± 0.3 |
| This compound (Low Dose) | 6.5 ± 1.2 | 1.8 ± 0.2 |
| This compound (High Dose) | 3.8 ± 1.1 | 1.5 ± 0.1 |
*p < 0.05 compared to the CIA Model group. (Data adapted from Huang et al., 2023)[2][4]
Table 2: Effect of this compound on Serum Levels of Pro-inflammatory Cytokines in CIA Rats
| Treatment Group | IL-6 (pg/mL, Mean ± SD) | IL-1β (pg/mL, Mean ± SD) | TNF-α (pg/mL, Mean ± SD) |
| Control | 25.3 ± 5.1 | 15.8 ± 3.2 | 30.1 ± 6.5 |
| CIA Model | 150.2 ± 20.5 | 85.6 ± 12.3 | 180.4 ± 25.7 |
| This compound (Low Dose) | 95.7 ± 15.1 | 50.3 ± 8.9 | 110.2 ± 18.3 |
| This compound (High Dose) | 55.4 ± 9.8 | 30.1 ± 5.6 | 75.8 ± 12.1 |
*p < 0.05 compared to the CIA Model group. (Data adapted from Huang et al., 2023)[2][4]
Mechanism of Action of this compound
This compound exerts its anti-arthritic effects through the modulation of key inflammatory signaling pathways. Extracts from Tripterygium wilfordii have been shown to suppress inflammatory responses by attenuating the activation of MAPK and NF-κB signaling pathways.[1][5]
Wnt/β-catenin Signaling Pathway
The study by Huang et al. (2023) specifically identified the Wnt/β-catenin signaling pathway as a direct target of this compound in the context of RA.[2][4] In RA, this pathway is aberrantly activated, contributing to synovial inflammation and fibroblast-like synoviocyte (FLS) proliferation. This compound was found to inhibit the activation of this pathway, leading to a reduction in the expression of downstream target genes involved in inflammation and cell proliferation.[2][4]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation in RA, controlling the expression of numerous pro-inflammatory cytokines and mediators.[3] While direct studies on this compound are limited, extracts from its source plant, Tripterygium wilfordii, are known to inhibit NF-κB activation.[1][5] This inhibition likely contributes to the observed reduction in TNF-α, IL-1β, and IL-6 levels.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 MAPK, is also heavily implicated in the inflammatory processes of RA.[6][7] Similar to the NF-κB pathway, extracts of Tripterygium wilfordii have been shown to attenuate MAPK activation.[5] This action likely contributes to the overall anti-inflammatory effect of this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another crucial signaling cascade in RA, mediating the effects of numerous pro-inflammatory cytokines.[8][9] While direct evidence for this compound's effect on this pathway is not yet available, its ability to reduce key cytokines like IL-6 suggests a potential indirect modulatory role.
Experimental Protocols
The following are detailed protocols for the induction of CIA and AIA in rodents and the subsequent evaluation of this compound's therapeutic efficacy.
Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
Protocol:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing an equal volume of the collagen solution with CFA.
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Prepare an emulsion of type II collagen and IFA in a 1:1 ratio. Inject 0.1 mL of this emulsion intradermally at a different site near the base of the tail.
-
This compound Administration: From day 8 to day 28, administer this compound (e.g., low dose and high dose) or vehicle to the respective groups of rats daily via oral gavage.
-
Clinical Assessment:
-
Arthritis Score: From day 14, score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal swelling, erythema, and joint rigidity). The maximum score per rat is 16.
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals.
-
-
Terminal Procedures (Day 28):
-
Collect blood samples for serum cytokine analysis (IL-6, IL-1β, TNF-α) using ELISA kits.
-
Euthanize the animals and collect ankle joints for histological analysis (e.g., H&E staining for inflammation and safranin O staining for cartilage damage).
-
Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound
-
Male Lewis or Wistar rats (6-8 weeks old)
Protocol:
-
Induction of Arthritis (Day 0): Anesthetize the rats. Inject 0.1 mL of CFA into the plantar surface of the right hind paw.
-
This compound Administration: Begin daily oral administration of this compound (low and high doses) or vehicle from day 0 (prophylactic) or from the onset of clinical signs of arthritis (therapeutic, around day 10-12) and continue for a specified period (e.g., 21 days).
-
Clinical Assessment:
-
Paw Volume: Measure the volume of both the injected (primary lesion) and contralateral (secondary lesion) hind paws at regular intervals.
-
Arthritis Score: Score the severity of arthritis in the non-injected paws based on a 0-4 scale, as described for the CIA model.
-
-
Terminal Procedures: At the end of the treatment period, collect blood for cytokine analysis and hind paws for histopathological examination.
Conclusion
The Collagen-Induced Arthritis and Adjuvant-Induced Arthritis models are valuable preclinical tools for evaluating the therapeutic potential of this compound for rheumatoid arthritis. The available data strongly suggest that this compound effectively mitigates the clinical and pathological features of arthritis in the CIA model, primarily through the inhibition of pro-inflammatory cytokines and the modulation of the Wnt/β-catenin signaling pathway. Further investigation into its effects on the NF-κB, MAPK, and JAK/STAT pathways will provide a more complete understanding of its mechanism of action and support its development as a novel therapeutic agent for rheumatoid arthritis.
References
- 1. Tripterygium Ingredients for Pathogenicity Cells in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tripterygium wilfordii Hook. f. Preparations for Rheumatoid Arthritis: An Overview of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Wilfornine A Efficacy in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized and well-characterized animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion.[1] This model is invaluable for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. Wilfornine A, a compound derived from Tripterygium wilfordii, has demonstrated significant anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of RA.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing the CIA model to assess the therapeutic efficacy of this compound. The protocols herein cover the induction of CIA in mice, administration of this compound, and various methods for evaluating treatment outcomes, including clinical scoring, histological analysis, and molecular assays of inflammatory markers.
Data Presentation: Efficacy of this compound in the CIA Model
The following tables summarize the representative quantitative data on the efficacy of this compound in a rat model of collagen-induced arthritis. The data is based on studies of Wilforine, a closely related compound, and is presented to illustrate the expected therapeutic effects. Doses of 40 µg/kg, 48 µg/kg, and 56 µg/kg were administered, showing a dose-dependent reduction in the signs and symptoms of arthritis.[2]
Table 1: Effect of this compound on Clinical Arthritis Score and Paw Swelling
| Treatment Group | Dose (µg/kg) | Mean Arthritis Score (Day 35) | Paw Swelling (mm) |
| Vehicle Control | - | 8.5 ± 0.8 | 3.2 ± 0.4 |
| This compound | 40 | 5.2 ± 0.6 | 2.1 ± 0.3 |
| This compound | 48 | 3.8 ± 0.5 | 1.6 ± 0.2 |
| This compound | 56 | 3.5 ± 0.4 | 1.4 ± 0.2 |
| Methotrexate (MTX) | 2 mg/kg | 4.1 ± 0.5 | 1.7 ± 0.3 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation and are representative. |
Table 2: Effect of this compound on Serum Pro-inflammatory Cytokine Levels
| Treatment Group | Dose (µg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 150 ± 20 | 95 ± 12 | 210 ± 25 |
| This compound | 40 | 98 ± 15 | 62 ± 8 | 135 ± 18 |
| This compound | 48 | 75 ± 10 | 45 ± 6 | 102 ± 15 |
| This compound | 56 | 68 ± 9 | 41 ± 5 | 95 ± 12 |
| Methotrexate (MTX) | 2 mg/kg | 82 ± 11 | 50 ± 7 | 110 ± 16 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation and are representative. |
Table 3: Histopathological Scoring of Ankle Joints
| Treatment Group | Dose (µg/kg) | Synovial Inflammation | Pannus Formation | Cartilage Damage | Bone Erosion |
| Vehicle Control | - | 3.8 ± 0.5 | 3.5 ± 0.6 | 3.2 ± 0.4 | 3.0 ± 0.5 |
| This compound | 48 | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.3 | 1.0 ± 0.2 |
| Methotrexate (MTX) | 2 mg/kg | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.3 ± 0.3 |
| *p < 0.05 compared to Vehicle Control. Scores are on a scale of 0-4 or 0-5 and are presented as mean ± standard deviation. Data is representative. |
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the CIA model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis in DBA/1J mice, a commonly used and susceptible strain.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion for Primary Immunization (Day 0):
-
Chill the CII solution and CFA on ice.
-
In a sterile glass tube, mix equal volumes of CII solution and CFA.
-
Emulsify the mixture by repeatedly drawing and expelling it through an emulsifying needle until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Preparation of Emulsion for Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of CII solution and IFA following the same procedure as for the primary immunization.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection but not in the same location.
-
This compound Administration
Treatment with this compound can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure (Therapeutic Dosing):
-
Begin treatment on Day 22, after the booster immunization.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound (e.g., 40, 48, or 56 µg/kg) or vehicle to the respective groups of mice daily via oral gavage.
-
Continue daily administration until the end of the study (e.g., Day 35).
Clinical Assessment of Arthritis
Regularly monitor the mice for the onset and severity of arthritis.
Procedure:
-
Starting from Day 21, visually score the paws every other day.
-
Use a scoring system from 0 to 4 for each paw:
-
0: No signs of inflammation.
-
1: Mild swelling and/or erythema of the wrist or ankle.
-
2: Moderate swelling and erythema of the wrist or ankle.
-
3: Severe swelling and erythema of the entire paw, including digits.
-
4: Maximal inflammation with joint deformity and/or ankylosis.
-
-
The maximum score per mouse is 16.
-
Measure the thickness of the hind paws using a digital caliper every other day.
Histopathological Analysis
At the end of the study, collect the ankle joints for histological examination.
Materials:
-
4% Paraformaldehyde (PFA)
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
Procedure:
-
Euthanize the mice on Day 35 and dissect the ankle joints.
-
Fix the joints in 4% PFA for 24 hours.
-
Decalcify the tissues in decalcifying solution for 2-3 weeks, changing the solution every 2-3 days.
-
Process the decalcified tissues and embed them in paraffin.
-
Cut 5 µm sections using a microtome.
-
Stain sections with H&E to assess synovial inflammation and with Safranin O-Fast Green to evaluate cartilage damage.
-
Score the sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-4 (0=normal, 4=severe).
Measurement of Serum Cytokines by ELISA
Materials:
-
Mouse TNF-α, IL-1β, and IL-6 ELISA kits
-
Blood collection tubes
-
Microplate reader
Procedure:
-
On Day 35, collect blood from the mice via cardiac puncture and allow it to clot.
-
Centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Store the serum at -80°C until use.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions. A general protocol is as follows:
-
Add standards and samples to the pre-coated wells.
-
Incubate, then wash the wells.
-
Add the detection antibody.
-
Incubate, then wash.
-
Add the enzyme conjugate.
-
Incubate, then wash.
-
Add the substrate and incubate for color development.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling
Materials:
-
Synovial tissue from ankle joints
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Dissect synovial tissue from the ankle joints, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways
This compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of rheumatoid arthritis, such as the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
Application Notes and Protocols for the Structural Confirmation of Wilfornine A via Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the spectroscopic analysis of Wilfornine A, a critical process for its structural confirmation and further investigation in drug development. The protocols outlined herein describe the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction to this compound
This compound is a complex alkaloid, and like many natural products, its definitive structural elucidation relies on a combination of modern spectroscopic techniques. The intricate polycyclic structure necessitates a multi-faceted analytical approach to unambiguously assign its constitution and stereochemistry. This application note details the standardized procedures for acquiring and interpreting the spectroscopic data essential for confirming the structure of this compound.
Spectroscopic Data Summary
A comprehensive analysis of this compound yields a unique spectroscopic signature. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available | ||
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Q-TOF | Data not available | |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | ||
Note: Specific spectroscopic data for this compound is not publicly available at this time. The tables are provided as a template for data presentation upon experimental acquisition.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
3.1.2. ¹H NMR Spectroscopy Protocol
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Experiment: Standard one-dimensional ¹H NMR.
-
Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
3.1.3. ¹³C NMR Spectroscopy Protocol
-
Instrument: Same as for ¹H NMR.
-
Experiment: One-dimensional ¹³C NMR with proton decoupling.
-
Parameters:
-
Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
Mass Spectrometry (MS)
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.
3.2.2. High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for alkaloids.
-
Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 100-1500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to determine the elemental composition. For tandem MS (MS/MS), select the molecular ion for fragmentation and analyze the resulting fragment ions to gain structural insights.
Infrared (IR) Spectroscopy
3.3.1. Sample Preparation
-
Solid Sample (KBr Pellet): Mix 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of this compound in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
3.3.2. Fourier Transform Infrared (FT-IR) Spectroscopy Protocol
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Method: Transmission.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and a representation of its chemical structure.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Placeholder for the chemical structure of this compound.
Application Notes and Protocols for the 1H and 13C NMR Data Interpretation of Wilfornine A (represented by Wilfordatine A)
These application notes provide a detailed interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for Wilfornine A, a representative sesquiterpene pyridine (B92270) alkaloid isolated from Tripterygium wilfordii. The data presented here is based on the characterization of Wilfordatine A, a closely related and recently identified compound from the same plant, and serves as a comprehensive guide for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Data Presentation
The 1H and 13C NMR spectral data for this compound (represented by Wilfordatine A) are summarized in the tables below. The assignments are based on extensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, as detailed in the referenced literature.
Table 1: 1H NMR Data of this compound (as Wilfordatine A) (600 MHz, CDCl3)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.71 | d | 3.6 |
| 2 | 5.37 | t | 3.0 |
| 3 | 5.08 | d | 2.4 |
| 5 | 5.38 | d | 2.4 |
| 6α | 2.25 | m | |
| 6β | 2.05 | m | |
| 7 | 5.52 | dd | 5.4, 4.2 |
| 8 | 5.39 | d | 6.0 |
| 11a | 5.43 | d | 13.2 |
| 11b | 4.37 | d | 13.2 |
| 12 | 1.89 | s | |
| 14 | 1.67 | s | |
| 15a | 4.85 | d | 12.0 |
| 15b | 4.55 | d | 12.0 |
| 2' | 8.65 | d | 4.8 |
| 4' | 7.35 | t | 7.8 |
| 5' | 7.81 | d | 7.8 |
| 6' | 8.60 | d | 4.8 |
| 7' | 3.25 | m | |
| 8'a | 2.45 | m | |
| 8'b | 2.20 | m | |
| 9' | 3.55 | m | |
| 10' | 1.18 | d | 6.6 |
| 1-OAc | 2.05 | s | |
| 7-OAc | 2.15 | s | |
| 8-OAc | 1.95 | s | |
| 11-OAc | 2.20 | s | |
| 2-OFu-3 | 7.45 | s | |
| 2-OFu-4 | 6.50 | s | |
| 2-OFu-5 | 7.60 | s |
Table 2: 13C NMR Data of this compound (as Wilfordatine A) (150 MHz, CDCl3)
| Position | δC (ppm) | Type |
| 1 | 73.5 | CH |
| 2 | 70.5 | CH |
| 3 | 75.5 | CH |
| 4 | 71.7 | C |
| 5 | 69.5 | CH |
| 6 | 35.5 | CH2 |
| 7 | 72.5 | CH |
| 8 | 70.0 | CH |
| 9 | 50.8 | C |
| 10 | 92.6 | C |
| 11 | 62.5 | CH2 |
| 12 | 20.5 | CH3 |
| 13 | 85.0 | C |
| 14 | 25.0 | CH3 |
| 15 | 65.0 | CH2 |
| 2' | 150.0 | CH |
| 3' | 125.0 | C |
| 4' | 136.0 | CH |
| 5' | 123.0 | CH |
| 6' | 152.0 | CH |
| 7' | 35.0 | CH |
| 8' | 30.0 | CH2 |
| 9' | 40.0 | CH |
| 10' | 15.0 | CH3 |
| 11' | 175.3 | C |
| 12' | 167.1 | C |
| 1-OAc (C=O) | 169.5 | C |
| 1-OAc (CH3) | 21.0 | CH3 |
| 7-OAc (C=O) | 170.0 | C |
| 7-OAc (CH3) | 21.2 | CH3 |
| 8-OAc (C=O) | 169.0 | C |
| 8-OAc (CH3) | 20.8 | CH3 |
| 11-OAc (C=O) | 170.1 | C |
| 11-OAc (CH3) | 21.5 | CH3 |
| 2-OFu (C=O) | 161.0 | C |
| 2-OFu-2 | 145.0 | C |
| 2-OFu-3 | 118.0 | CH |
| 2-OFu-4 | 112.0 | CH |
| 2-OFu-5 | 147.0 | CH |
Experimental Protocols
The following protocols describe the general methodology for the acquisition of 1H and 13C NMR data for sesquiterpene pyridine alkaloids like this compound.
Sample Preparation
-
Isolation: this compound is isolated from the powdered roots of Tripterygium wilfordii using standard chromatographic techniques, such as column chromatography over silica (B1680970) gel and preparative HPLC.
-
Sample for NMR: A pure sample of the isolated compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl3).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 600 MHz instrument.
-
1H NMR Spectroscopy:
-
Frequency: 600 MHz
-
Solvent: CDCl3
-
Temperature: Room temperature (approximately 298 K)
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
13C NMR Spectroscopy:
-
Frequency: 150 MHz
-
Solvent: CDCl3
-
Temperature: Room temperature (approximately 298 K)
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Data Acquisition: A larger number of scans are typically required for 13C NMR to obtain adequate signal intensity.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry of the molecule.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of NMR data to elucidate the structure of a complex natural product like this compound.
Caption: Workflow for NMR data interpretation.
This comprehensive approach, combining various NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of complex natural products like this compound.
In Vivo Dosing Strategies for Wilfornine A in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfornine A, a bioactive compound isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic applications. As with many natural products, establishing effective and safe in vivo dosing strategies is a critical step in preclinical development. While specific in vivo data for this compound is limited, this document provides a comprehensive guide based on dosing protocols for other well-studied compounds from Tripterygium wilfordii, namely triptolide (B1683669) and celastrol (B190767). These protocols, along with information on relevant signaling pathways, will serve as a valuable resource for researchers initiating in vivo studies with this compound in mouse models.
Introduction
Tripterygium wilfordii, also known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Its therapeutic effects are attributed to a variety of diterpenoids and triterpenoids, including this compound, triptolide, and celastrol. These compounds often share overlapping mechanisms of action, primarily targeting inflammatory and cell proliferation pathways. This document outlines recommended procedures for vehicle preparation, administration routes, and dose-finding studies for this compound in mice, leveraging the existing knowledge of related compounds.
Quantitative Data Summary
The following tables summarize in vivo dosing information for triptolide and celastrol in mice, which can be used as a reference for designing initial studies with this compound.
Table 1: In Vivo Dosing of Triptolide in Mice
| Dose Range | Route of Administration | Mouse Model/Application | Key Findings | Reference |
| 5 - 15 µg/kg/day | Intraperitoneal (i.p.) | LPS-induced inflammation | Attenuated inflammatory response | [1] |
| 0.15 - 0.25 mg/kg | Intraperitoneal (i.p.) | LPS-induced cytokine production | Dose-dependent decrease in TNF-α and IL-6 | [2] |
| 0.07 mg/kg/day (8 weeks) | Not specified | Colitis (DSS-induced and IL-10-/-) | Alleviated diarrhea, edema, and inflammation | [1] |
| 0.1, 0.3, or 1 mg/kg/day (20 weeks) | Not specified | Colitis-related colon cancer | Inhibited cancer progression | [1] |
| 20, 50, and 100 µg/kg/day (18 days) | Intraperitoneal (i.p.) | THP-1 xenograft (AML) | Dose-dependent tumor growth inhibition | [3] |
| 0.4 and 0.8 mg/kg (every 2 days for 20 days) | Intraperitoneal (i.p.) | A549/TaxR xenograft (lung cancer) | Significant delay in tumor growth | [4] |
| 10 and 40 mg/kg (daily for 8 days) | Intragastric | Imiquimod-induced psoriasis | Alleviated psoriatic skin lesions | [5] |
Table 2: In Vivo Dosing of Celastrol in Mice
| Dose Range | Route of Administration | Mouse Model/Application | Key Findings | Reference |
| 1 - 4 mg/kg | Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.) | General in vivo studies | 1 mg/kg is a common effective dose | [6] |
| 2 mg/kg/day | Not specified | G93A mice (ALS model) | Delayed disease onset and increased lifespan | [6] |
| 3 mg/kg | Not specified | MPTP-induced Parkinson's disease model | Prevented depletion of striatal dopamine | [6] |
| 3 - 5 mg/kg | Not specified | Various tumor xenograft models | Effective anti-tumor dose range | [7] |
| 1.5 and 3 mg/kg | Intraperitoneal (i.p.) | Diet-induced obesity (DIO) | Decreased serum cholesterol and triglycerides | [8] |
| 2 mg/kg (daily) | Intraperitoneal (i.p.) | A2780 xenograft (ovarian cancer) | Inhibited tumor growth with no observed toxicity | [9] |
| 10 mg/kg/day (7 days) | Not specified | Immunotoxicity study | High dose selected for toxicity assessment | [10] |
Experimental Protocols
Vehicle Formulation
Caution: this compound is expected to have low aqueous solubility. Proper solubilization is crucial for accurate dosing and to avoid precipitation.
-
For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
Dissolve this compound in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Further dilute the stock solution with a sterile aqueous vehicle like phosphate-buffered saline (PBS) or a mixture of polyethylene (B3416737) glycol (e.g., PEG300) and saline. A common vehicle composition is 50% DMSO, 40% PEG300, and 10% ethanol.
-
The final concentration of the organic solvent should be kept low (typically <10% DMSO) to minimize toxicity.
-
Always prepare fresh on the day of injection and vortex thoroughly before administration.
-
A vehicle control group receiving the same vehicle without this compound is essential.
-
-
For Oral Gavage (p.o.):
-
Similar to the injection formulation, a co-solvent system may be necessary.
-
Alternatively, this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or a mixture of DMSO and corn oil.
-
Ensure a uniform suspension by vortexing or sonicating before each administration.
-
Route of Administration
The choice of administration route will depend on the experimental objectives:
-
Intraperitoneal (i.p.) Injection: Offers rapid absorption and systemic exposure. It is a common route for initial efficacy and toxicity studies.
-
Oral Gavage (p.o.): Mimics the clinical route of administration for orally available drugs. Bioavailability may be a concern and should be determined.
-
Subcutaneous (s.c.) Injection: Provides a slower, more sustained release compared to i.p. injection.
-
Intravenous (i.v.) Injection: Ensures 100% bioavailability and is suitable for pharmacokinetic studies. However, it can be technically challenging and may lead to rapid clearance.
Dose-Finding and Toxicity Studies
Given the lack of specific data for this compound, a preliminary dose-finding study is mandatory.
-
Initial Dose Selection: Based on the data for triptolide and celastrol, a starting dose range for this compound could be between 0.1 mg/kg and 5 mg/kg. It is advisable to start with lower doses and escalate cautiously.
-
Acute Toxicity Study (Maximum Tolerated Dose - MTD):
-
Administer single escalating doses of this compound to small groups of mice.
-
Monitor for signs of toxicity for at least 72 hours, including weight loss, changes in behavior (lethargy, ruffled fur), and any adverse reactions.
-
The MTD is the highest dose that does not cause significant toxicity or mortality.
-
-
Sub-chronic Toxicity Study:
-
Administer the selected doses daily or on a specified schedule for a longer duration (e.g., 14-28 days).
-
Monitor body weight, food and water intake, and general health daily.
-
At the end of the study, perform necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Compounds from Tripterygium wilfordii, such as triptolide, are known to modulate several key signaling pathways involved in inflammation and cancer.[1][11] this compound may act on similar pathways.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse tumor model.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
The successful in vivo evaluation of this compound requires a careful and systematic approach to dosing and toxicity assessment. By leveraging the extensive knowledge available for related compounds from Tripterygium wilfordii, researchers can design robust and informative preclinical studies. The protocols and data presented herein provide a solid foundation for initiating such investigations, with the ultimate goal of unlocking the therapeutic potential of this compound. It is imperative to conduct thorough dose-response and toxicity evaluations for this compound to establish a safe and effective therapeutic window.
References
- 1. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent immunotoxic mechanisms of celastrol via modulation of the PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
Application of Wilfornine A for Interrogating the Wnt/β-catenin Signaling Pathway in Fibroblasts
For researchers, scientists, and drug development professionals.
These application notes and protocols provide a comprehensive guide for utilizing Wilfornine A to study its effects on the Wnt/β-catenin signaling pathway in fibroblasts. The methodologies outlined below are based on studies of the structurally similar compound, Wilforine, and serve as a foundational framework for investigating this compound.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is implicated in various fibrotic diseases where fibroblasts play a central role.[2][3] this compound, a natural product isolated from Tripterygium wilfordii, and its analogue Wilforine, have emerged as potential modulators of this pathway.[4][5][6][7] This document details the application of this compound as a tool to investigate and potentially inhibit the Wnt/β-catenin pathway in fibroblasts, a key cell type in fibrosis and other pathologies.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This interaction leads to the inactivation of the "destruction complex," which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon pathway activation, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to regulate the expression of target genes such as CCND1 (Cyclin D1) and c-Myc, which are involved in cell proliferation.[1][8]
Studies on the related compound, Wilforine, have demonstrated its inhibitory effect on the Wnt/β-catenin pathway in fibroblast-like synoviocytes (FLS).[8] Wilforine treatment resulted in a significant decrease in the expression of Wnt11, β-catenin, and the downstream target genes CCND1 and c-Myc.[8][9] It is hypothesized that this compound may exert a similar inhibitory action.
Quantitative Data Summary
The following tables summarize the quantitative effects of Wilforine on fibroblast-like synoviocytes (FLS), providing a basis for expected outcomes when studying this compound.
Table 1: Effect of Wilforine on the Proliferation of Fibroblast-Like Synoviocytes (FLS)
| Treatment Group | Concentration | Proliferation Inhibition (%) |
| Control | - | 0 |
| Wilforine | 10 µM | Data dependent on specific study |
| Wilforine | 20 µM | Data dependent on specific study |
| Wilforine | 40 µM | Data dependent on specific study |
Note: Specific percentage inhibition values would be extracted from the primary literature.
Table 2: Effect of Wilforine on Wnt/β-catenin Pathway Gene and Protein Expression in FLS
| Target | Treatment | Fold Change (mRNA) | Fold Change (Protein) |
| Wnt11 | Wilforine (40 µM) | ↓ | ↓ |
| β-catenin | Wilforine (40 µM) | ↓ | ↓ |
| CCND1 | Wilforine (40 µM) | ↓ | ↓ |
| c-Myc | Wilforine (40 µM) | ↓ | ↓ |
| GSK-3β | Wilforine (40 µM) | ↓ | Not Reported |
Data adapted from studies on Wilforine.[8][9] "↓" indicates a decrease in expression.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the Wnt/β-catenin signaling pathway in fibroblasts.
Fibroblast Cell Culture
-
Cell Seeding: Plate primary human or mouse fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at a density of 5 x 104 cells/well in a 6-well plate.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM) or vehicle control (e.g., DMSO).
-
Incubation Time: Incubate the cells for the desired time period (e.g., 24, 48 hours) before proceeding to downstream analyses.
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of this compound on fibroblast proliferation.
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubation: Allow cells to adhere overnight at 37°C and 5% CO2.
-
Treatment: Add 10 µL of this compound at various concentrations to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Analysis: Calculate the cell proliferation inhibition rate relative to the vehicle control.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of β-catenin and its downstream targets.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11][13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in the mRNA expression of Wnt/β-catenin target genes.
-
RNA Extraction: Following treatment with this compound, extract total RNA from fibroblasts using a suitable RNA isolation kit.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument with SYBR Green master mix and specific primers for target genes (WNT11, CTNNB1 (β-catenin), CCND1, MYC) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Conclusion
This compound presents a promising tool for the investigation of the Wnt/β-catenin signaling pathway in fibroblasts. The protocols and data presented here, primarily based on the related compound Wilforine, offer a robust starting point for researchers. By employing these methodologies, scientists can elucidate the precise mechanism of action of this compound and evaluate its potential as a therapeutic agent for fibrosis and other diseases characterized by aberrant Wnt/β-catenin signaling. Further studies are warranted to confirm these effects and to explore the full therapeutic potential of this compound.
References
- 1. anygenes.com [anygenes.com]
- 2. β-catenin signaling: a novel mediator of fibrosis and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis [frontiersin.org]
- 4. This compound (CAS#345954-00-9); Wilforine (CAS#11088-09-8); Alatamine (CAS#41855... | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:345954-00-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. Wilforine | CAS:11088-09-8 | ChemNorm [chem-norm.com]
- 7. This compound CAS#: 345954-00-9 [amp.chemicalbook.com]
- 8. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Improving Wilfornine A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Wilfornine A and other hydrophobic compounds for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many hydrophobic compounds like this compound, the initial solvent of choice is 100% Dimethyl Sulfoxide (DMSO).[1][2] Ethanol can also be considered.[1] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous media.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[3] It occurs because the compound's solubility dramatically decreases when the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[2][3]
Here are several strategies to mitigate this:
-
Decrease the Final Concentration: Your target concentration in the media may exceed the aqueous solubility of this compound. Try reducing the final working concentration.[3]
-
Use Pre-warmed Media: Always add your compound stock to cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[3]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[3]
-
Increase the Final DMSO Concentration (with caution): While increasing the final percentage of DMSO in your culture can help, it's a trade-off with potential solvent toxicity to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is essential to determine the specific tolerance of your cell line with a vehicle control experiment.
-
Enhance Mixing: Add the compound stock dropwise to the media while gently vortexing or swirling to promote rapid and uniform dispersion.[3]
Q3: What are some alternative methods to improve the solubility of this compound in aqueous solutions?
A3: If standard solvent-based approaches are insufficient, several other techniques can be employed to enhance the solubility of hydrophobic drugs:[4][5][6]
-
Inclusion Complexation: Using cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[4]
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.[7]
-
Micronization: Reducing the particle size of the compound increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its solubility.[5]
-
Use of Surfactants or Polymers: Biocompatible polymers can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: The cell culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[3] |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[3] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| High Stock Concentration | A very high concentration in the DMSO stock can lead to a more pronounced precipitation effect upon dilution. | Try preparing a less concentrated DMSO stock, which may require adding a slightly larger volume to your media (ensure final DMSO concentration remains non-toxic).[2] |
Issue 2: Delayed Precipitation in the Incubator
Symptoms: The media appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | This compound may interact with salts, proteins (from serum), or other components in the media over time, forming insoluble complexes.[3] | If possible, test the solubility in different basal media formulations. For serum-containing media, consider a brief pre-incubation of the compound in a small volume of serum-free media before adding it to the complete media. |
| pH or Temperature Shifts | The incubator environment can cause slight changes in media pH over time, which may affect the solubility of the compound. | Ensure the incubator's CO2 levels are stable and the media is properly buffered. |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, potentially pushing this compound past its solubility limit.[8] | Ensure proper humidification of the incubator and use sealed culture flasks or plates where appropriate.[8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to estimate the kinetic solubility of this compound in your cell culture medium.[9][10]
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[3]
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the this compound stock in 100% DMSO.
-
Add to Media: In a new 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Transfer DMSO Dilutions: Add 2 µL of each DMSO dilution of this compound to the corresponding wells containing the medium. This will create a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[3] The highest concentration that remains clear is your approximate kinetic solubility.
Protocol 2: Preparing this compound Working Solution for Cell Treatment
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution: To minimize precipitation, first dilute the 10 mM stock to a lower concentration (e.g., 1 mM) in DMSO.
-
Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[3]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Workflow for preparing a hydrophobic compound like this compound for in vitro assays.
Caption: Decision tree for troubleshooting this compound precipitation in cell culture media.
Caption: Hypothetical NF-κB signaling pathway potentially inhibited by this compound.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. japer.in [japer.in]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
Wilfornine A stability in DMSO for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of Wilfornine A in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound in DMSO?
For long-term storage of this compound in DMSO, it is recommended to store aliquots at -20°C or -80°C in tightly sealed, anhydrous-grade DMSO. This minimizes degradation and preserves the integrity of the compound.
Q2: How stable is this compound in DMSO at room temperature?
Q3: Can I subject my this compound in DMSO stock solution to multiple freeze-thaw cycles?
Repeated freeze-thaw cycles can potentially lead to compound degradation or precipitation.[1][2] It is best practice to aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from a single stock is necessary, the stability of this compound under these conditions should be validated.
Q4: What are the common degradation pathways for compounds stored in DMSO?
Several factors can contribute to the degradation of compounds in DMSO, including:
-
Water Content: DMSO is highly hygroscopic and can absorb moisture from the atmosphere.[3] The presence of water can lead to hydrolysis of susceptible functional groups.
-
Oxidation: Although less of a factor than water, dissolved oxygen can contribute to oxidative degradation of sensitive compounds.[1][2]
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. It is recommended to store solutions in amber vials or otherwise protected from light.
Q5: How can I check the stability of my this compound stock solution?
The stability of your this compound solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to quantify the amount of this compound remaining and to detect the presence of any degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with older this compound stock. | Compound degradation due to improper storage. | Prepare a fresh stock solution of this compound. Validate the concentration and purity of the new stock before use. Implement a stability testing protocol for your stored compounds. |
| Precipitate observed in the this compound stock solution after thawing. | Poor solubility at lower temperatures or compound precipitation due to freeze-thaw cycles. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate does not dissolve, the solution may be supersaturated or the compound may have degraded. It is recommended to prepare a fresh solution. |
| Loss of biological activity of this compound in an assay. | Degradation of the compound. | Use a freshly prepared stock solution or one that has been stored properly at low temperatures in single-use aliquots. Confirm the integrity of the compound using an analytical method like HPLC or LC-MS. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a general procedure to assess the stability of this compound in DMSO under various storage conditions.
1. Materials:
-
This compound (high purity)
-
Anhydrous DMSO (spectroscopic grade or higher)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the this compound in anhydrous DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing.
3. Storage Conditions and Time Points:
-
Long-Term Storage:
-
-20°C
-
-80°C
-
-
Accelerated Stability:
-
4°C
-
Room Temperature (e.g., 25°C)
-
-
Time Points:
-
Long-Term: 0, 1, 3, 6, 12, and 24 months
-
Accelerated: 0, 1, 2, 4, and 8 weeks
-
4. Experimental Procedure:
-
Aliquot the this compound stock solution into the amber glass vials for each storage condition and time point.
-
Store the vials at the designated temperatures.
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by a validated HPLC or LC-MS method to determine the concentration of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).
-
Summarize the data in a table.
Quantitative Data Summary
The following table is a template for presenting the stability data.
| Storage Condition | Time Point | This compound Concentration (mM) | % Remaining |
| -80°C | 0 | 10.00 | 100.0 |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 12 months | |||
| -20°C | 0 | 10.00 | 100.0 |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 12 months | |||
| 4°C | 0 | 10.00 | 100.0 |
| 1 week | |||
| 2 weeks | |||
| 4 weeks | |||
| 8 weeks | |||
| Room Temp | 0 | 10.00 | 100.0 |
| 1 week | |||
| 2 weeks | |||
| 4 weeks | |||
| 8 weeks |
Visualizations
Experimental Workflow for Stability Testing
References
Technical Support Center: Troubleshooting Wilfornine A Cytotoxicity Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving issues encountered during cytotoxicity assays with Wilfornine A, a representative bioactive compound isolated from Tripterygium wilfordii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
While specific data on "this compound" is not extensively available in public literature, it is understood to be a compound derived from Tripterygium wilfordii. This plant is a rich source of bioactive molecules, such as triptolide (B1683669) and celastrol, known for their potent cytotoxic and anti-inflammatory properties.[1][2] Compounds from Tripterygium wilfordii are of significant interest in cancer research due to their ability to induce cell death in various tumor cell lines.[3][4]
Q2: What is the likely mechanism of cytotoxicity for compounds from Tripterygium wilfordii?
Many bioactive compounds isolated from Tripterygium wilfordii exert their cytotoxic effects by inducing apoptosis (programmed cell death).[5] This can involve the disruption of the mitochondrial membrane potential and the activation of caspase cascades.[5][6] Additionally, modulation of key signaling pathways, such as the NF-κB pathway, has been observed.[1]
Q3: Which cytotoxicity assay is most suitable for this compound?
The choice of assay depends on the specific research question. Commonly used assays include:
-
MTT or similar tetrazolium-based assays (XTT, MTS): These colorimetric assays measure metabolic activity, which is an indirect indicator of cell viability. They are widely used for initial screening.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity, a hallmark of necrosis or late apoptosis.
-
ATP-based Assays: These highly sensitive assays measure the level of intracellular ATP, which correlates with the number of metabolically active, viable cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays directly measure markers of apoptosis and can elucidate the mechanism of cell death.
It is often recommended to use at least two different assays to confirm results and gain a more comprehensive understanding of the cytotoxic effects.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: An inconsistent number of cells in each well is a common source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, altering media concentration and affecting cell growth.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, it leads to inaccurate absorbance readings.
Solutions:
-
Ensure a Homogenous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating.
-
Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each replicate.
-
Minimize Edge Effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO), place the plate on a shaker for at least 10-15 minutes. Visually inspect the wells to confirm that no crystals remain.
Issue 2: Results Are Not Reproducible Between Experiments
Possible Causes:
-
Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or overall health can impact susceptibility to cytotoxic agents.
-
Reagent Preparation and Storage: Improperly stored or repeatedly frozen-thawed reagents can lose activity.
-
Inconsistent Incubation Times: Variations in the duration of cell treatment or assay incubation steps.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure they are in the exponential growth phase with high viability (>95%).
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and assay reagents for each experiment whenever possible.
-
Maintain Consistent Timelines: Adhere strictly to the established experimental timeline for all steps.
Issue 3: Unexpectedly Low or No Cytotoxicity Observed
Possible Causes:
-
Sub-optimal Drug Concentration: The concentration range of this compound may be too low to induce a cytotoxic effect in the chosen cell line.
-
Incorrect Cell Seeding Density: Too few or too many cells can affect the outcome.
-
Short Treatment Duration: The incubation time with this compound may not be sufficient to induce cell death.
Solutions:
-
Perform a Dose-Response Study: Test a wide range of this compound concentrations to determine the optimal range for your cell line.
-
Optimize Cell Seeding Density: Determine the optimal cell number per well through a cell titration experiment.
-
Extend Treatment Time: Increase the duration of exposure to this compound (e.g., 24, 48, 72 hours) to observe time-dependent effects.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. The IC50 for compounds from Tripterygium wilfordii can vary significantly depending on the cell line. Below is a table of hypothetical IC50 values for this compound to illustrate expected ranges.
| Cell Line | Cancer Type | Hypothetical IC50 for this compound (µM) |
| HeLa | Cervical Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| MCF-7 | Breast Cancer | 5.7 |
| HepG2 | Liver Cancer | 7.2 |
Note: These are example values. Researchers must determine the IC50 experimentally for their specific cell line and conditions.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include wells with media only for a blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the media and add fresh media containing MTT solution (final concentration typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing media and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Troubleshooting Workflow for Inconsistent Cytotoxicity Results
A troubleshooting workflow for addressing inconsistent results in cytotoxicity assays.
Simplified Apoptosis Signaling Pathway
A simplified diagram of the intrinsic apoptosis pathway induced by cytotoxic compounds.
References
- 1. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti‐inflammatory agents | Semantic Scholar [semanticscholar.org]
- 3. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]
Optimizing Wilforine Concentration for Cell-Based Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Wilforine A concentration in cell-based experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Wilforine and what is its primary mechanism of action?
A1: Wilforine is a sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii. It has demonstrated anti-inflammatory and anti-cancer properties. Its mechanisms of action include the inhibition of the Wnt/β-catenin signaling pathway and the competitive inhibition of P-glycoprotein (P-gp), which can help resensitize multidrug-resistant cancer cells to chemotherapy.[1][2]
Q2: What is a typical starting concentration range for Wilforine in cell-based assays?
A2: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific model system.
Q3: How should I dissolve Wilforine for my experiments?
A3: Wilforine is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the cytotoxicity of Wilforine in my chosen cell line?
A4: A cell viability assay, such as the MTT or CCK-8 assay, is recommended to determine the cytotoxic effects of Wilforine. This involves treating cells with a range of Wilforine concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells relative to an untreated control.
Data Presentation: Wilforine Cytotoxicity
The following table summarizes hypothetical IC50 values for Wilforine in various cancer cell lines to illustrate how to present such data. Note: These values are for illustrative purposes and should be experimentally determined for your specific cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 22.8 |
| HCT116 | Colon Cancer | 48 | 18.5 |
| HeLa | Cervical Cancer | 72 | 12.1 |
| K562 | Leukemia | 48 | 25.6 |
| KBvin | Multidrug-Resistant Cervical Cancer | 72 | 35.4 |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps to determine the cytotoxicity of Wilforine.
Materials:
-
Wilforine stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Wilforine in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted Wilforine solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Wilforine concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of Wnt/β-catenin Signaling Pathway
This protocol is for assessing the effect of Wilforine on key proteins in the Wnt/β-catenin pathway.
Materials:
-
Wilforine
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Wilforine for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: Wilforine inhibits the Wnt/β-catenin signaling pathway.
Caption: Workflow for determining Wilforine cytotoxicity using a CCK-8 assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - Wilforine concentration is too low.- Incubation time is too short.- Cell line is resistant to Wilforine.- Wilforine has degraded. | - Increase the concentration range of Wilforine.- Extend the incubation period (e.g., up to 72 hours).- Test on a different, more sensitive cell line.- Prepare fresh Wilforine stock solutions. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inconsistent results between experiments | - Variation in cell passage number.- Different batches of reagents (e.g., serum, media).- Mycoplasma contamination. | - Use cells within a consistent and low passage number range.- Use the same lot of reagents for a set of experiments.- Regularly test for and treat mycoplasma contamination. |
| Unexpected changes in protein expression in Western Blots | - Incorrect antibody dilution.- Insufficient blocking.- Problems with protein transfer. | - Optimize primary and secondary antibody concentrations.- Increase blocking time or try a different blocking agent.- Verify transfer efficiency using Ponceau S staining. |
| Difficulty in dissolving Wilforine | - Incorrect solvent.- Precipitation at high concentrations. | - Ensure use of high-quality, anhydrous DMSO.- Gently warm the stock solution and vortex to aid dissolution. Avoid repeated freeze-thaw cycles. |
References
Technical Support Center: Overcoming Poor Bioavailability of Wilfornine A In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfornine A, focusing on strategies to overcome its presumed poor in vivo bioavailability. Given the limited specific data on this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble natural products and insights from studies on other compounds isolated from Tripterygium wilfordii, such as triptolide.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?
A1: Low oral bioavailability of natural products like this compound is a common challenge. Several factors could be contributing to the low plasma concentrations you are observing:
-
Poor Aqueous Solubility: Many natural compounds are lipophilic and have low solubility in the gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the systemic circulation.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation. This is a known challenge for other compounds from Tripterygium wilfordii, such as triptolide.[2][3]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[3]
-
Instability: this compound could be unstable in the harsh environment of the gastrointestinal tract (e.g., acidic pH in the stomach).
Q2: What initial steps can we take to investigate the cause of poor bioavailability for this compound?
A2: A systematic approach is crucial. We recommend the following initial experiments:
-
Physicochemical Characterization: Determine the aqueous solubility, logP (lipophilicity), and pKa of this compound. This will provide foundational information for selecting an appropriate formulation strategy.
-
In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer to assess the intestinal permeability of this compound and to investigate if it is a substrate for efflux transporters.
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or S9 fractions to evaluate its metabolic stability and identify the major metabolic pathways. This can help determine the extent of first-pass metabolism.[2]
Q3: What are some common formulation strategies to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble and/or permeable compounds. The choice of strategy will depend on the specific physicochemical properties of this compound.[4]
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Considerations |
| Particle Size Reduction | Increases the surface area for dissolution, leading to a faster dissolution rate. | Techniques include micronization and nanonization (e.g., nanosuspensions).[4] |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier polymer in its high-energy amorphous state, which has higher solubility than the crystalline form. | Stability of the amorphous form needs to be monitored to prevent recrystallization. |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, or surfactants, which can enhance solubilization in the gut and potentially promote lymphatic absorption, bypassing the liver. | Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[4] |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, which can encapsulate the drug and increase its aqueous solubility. | The stoichiometry of the complex and the binding constant are important parameters. |
| Prodrug Approach | The chemical structure of the drug is modified to create a more soluble or permeable derivative that is converted back to the active form in the body. | The rate and extent of conversion to the parent drug need to be optimized. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | - Food effects- Inconsistent formulation performance- Genetic polymorphism in metabolizing enzymes or transporters | - Standardize feeding protocols for animal studies.- Ensure the formulation is robust and provides consistent drug release.- Investigate the involvement of specific CYPs or transporters. |
| Good in vitro solubility and permeability, but still low in vivo bioavailability. | - High first-pass metabolism- Instability in the GI tract | - Co-administer with a CYP inhibitor (e.g., grapefruit juice components, if ethically permissible in the study) to probe the role of CYPs.[2]- Develop formulations that protect the drug from degradation (e.g., enteric-coated capsules). |
| Initial formulation shows improvement, but long-term stability is an issue. | - Recrystallization of amorphous forms- Degradation of the drug in the formulation | - Perform long-term stability studies under different storage conditions.- Incorporate stabilizers into the formulation. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetics of a novel formulation of this compound compared to a simple suspension.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups (n=6 per group):
-
Group A: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable vehicle) to determine absolute bioavailability.
-
Group B: Oral gavage of this compound suspension (e.g., 10 mg/kg in 0.5% carboxymethylcellulose).
-
Group C: Oral gavage of the novel this compound formulation (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Signaling Pathways and Workflows
Logical Workflow for Overcoming Poor Bioavailability
Caption: A logical workflow for identifying and addressing the causes of poor bioavailability.
Potential Signaling Pathways Affected by Tripterygium wilfordii Components
Components of Tripterygium wilfordii have been shown to impact various signaling pathways, which could be relevant to the therapeutic action of this compound.
Caption: Potential signaling pathways modulated by compounds from Tripterygium wilfordii.
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Wilfornine A in cell culture
Technical Support Center: Withaferin A
A Note on Wilfornine A: Initial searches for "this compound" did not yield specific results in the scientific literature. It is highly probable that this is a typographical error for "Withaferin A," a well-researched steroidal lactone derived from the plant Withania somnifera. This technical support center, therefore, focuses on Withaferin A to provide relevant and accurate information for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Withaferin A's on-target effects?
A1: Withaferin A exerts its primary anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) in cancer cells.[1][2] It can also cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[1][3][4] Furthermore, Withaferin A has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.
Q2: What are the known off-target effects of Withaferin A in cell culture?
A2: A significant off-target effect of Withaferin A is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5] This can lead to generalized cytotoxicity, affecting both cancerous and non-cancerous cells. This ROS-mediated effect can also trigger a heat shock response in cells.[4] High concentrations of Withaferin A may also impact normal cellular processes due to its interaction with a wide range of proteins.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. One common method is to use a rescue experiment. For example, if the observed effect is believed to be due to oxidative stress (an off-target effect), you can co-treat the cells with an antioxidant like N-acetyl-L-cysteine (NAC) to see if the effect is diminished.[4][6] Additionally, performing dose-response experiments can help identify a therapeutic window where on-target effects are observed with minimal off-target cytotoxicity.
Q4: Which signaling pathways are known to be modulated by Withaferin A?
A4: Withaferin A is known to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include the Akt/mTOR and MAPK pathways.[4] It can lead to an inhibitory shift in the Akt/mTOR signaling pathway, which is often overactive in cancer cells.[4]
Troubleshooting Guide
Q1: My cells are showing high levels of cytotoxicity even at low concentrations of Withaferin A. What can I do?
A1: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Withaferin A. It's important to perform a thorough dose-response analysis to determine the optimal concentration for your specific cell line.
-
Oxidative Stress: As a primary off-target effect, Withaferin A induces ROS, which can be highly toxic. Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) to mitigate this.[4]
-
Solvent Toxicity: Withaferin A is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q2: I am observing inconsistent results between experiments. What are the possible reasons?
A2: Inconsistent results can be frustrating. Here are a few common causes:
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered phenotypes. It is recommended to use cells within a consistent and low passage number range.
-
Compound Stability: Ensure that your Withaferin A stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the outcome of the experiment. Ensure consistent cell seeding densities across all experiments.
Q3: How can I confirm that the observed effects are specific to Withaferin A's action on my target pathway?
A3: To confirm on-target activity, you can employ several strategies:
-
Use of Controls: Include appropriate positive and negative controls in your experimental design. A positive control could be a known inhibitor of your target pathway, while a negative control would be the vehicle (e.g., DMSO) alone.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of your target protein. If Withaferin A treatment phenocopies the effect of the genetic knockdown, it provides strong evidence for on-target activity.
-
Rescue Experiments: If Withaferin A inhibits a particular protein, you can try to overexpress a resistant mutant of that protein to see if it rescues the phenotype.
Quantitative Data
Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| MDA-MB-231 | Triple Negative Breast Cancer | 1066 | 72 |
| MCF-7 | Breast Cancer | 853.6 | 72 |
| U87 | Glioblastoma | 1070 | 72 |
| U251 | Glioblastoma | 690 | 72 |
| GL26 | Glioblastoma | 230 | 72 |
| HeLa | Cervical Cancer | 50-100 (0.05-0.1%) | Not Specified |
| ME-180 | Cervical Cancer | 50-100 (0.05-0.1%) | Not Specified |
| Mpro (enzyme) | SARS-CoV-2 | 540 | Not Applicable |
| *Note: The original data was provided as a percentage of a Withaferin A-rich extract; the IC50 value is an estimation.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of Withaferin A using a Dose-Response Curve
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Withaferin A in DMSO. Create a serial dilution of Withaferin A in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest Withaferin A concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Withaferin A or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Data Analysis: Normalize the viability data to the vehicle-only control (set to 100% viability). Plot the percentage of cell viability against the logarithm of the Withaferin A concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) to calculate the IC50 value.[7][8]
Protocol 2: Mitigating Off-Target Cytotoxicity with N-acetyl-L-cysteine (NAC)
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allow them to adhere overnight.
-
Pre-treatment with NAC: One hour prior to Withaferin A treatment, add N-acetyl-L-cysteine (NAC) to the cell culture medium at a final concentration of 5 mM.[4] Include control wells without NAC.
-
Withaferin A Treatment: Add Withaferin A at the desired concentration to both NAC-pre-treated and non-pre-treated wells.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assessment: Analyze the cells for the desired endpoints, such as apoptosis (e.g., by flow cytometry) or cell viability (e.g., by MTS assay).[4]
-
Comparison: Compare the effects of Withaferin A in the presence and absence of NAC to determine if the observed cytotoxicity is mediated by oxidative stress. A significant reduction in cell death in the NAC-treated group would indicate that the off-target effect is at least partially due to ROS production.[4]
Visualizations
Caption: Experimental workflow for assessing Withaferin A effects.
Caption: Withaferin A's inhibitory effect on the Akt/mTOR pathway.
Caption: Withaferin A's modulation of the MAPK signaling pathway.
References
- 1. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. Antiproliferation potential of withaferin A on human osteosarcoma cells via the inhibition of G2/M checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
Wilfornine A precipitation issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfornine A, focusing on common precipitation issues encountered in aqueous solutions during experiments.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution of this compound Stock Solution in Aqueous Buffer
Possible Cause 1: Low Aqueous Solubility of this compound
This compound, a sesquiterpene pyridine (B92270) alkaloid, inherently possesses low solubility in aqueous solutions. Direct dilution of a concentrated stock (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
Solution:
-
Optimize Final Concentration: Whenever possible, use the lowest effective concentration of this compound in your experiments. The half-maximal inhibitory concentration (IC50) for related sesquiterpene pyridine alkaloids on the NF-κB pathway has been reported to be in the low micromolar range (see Table 1)[1][2]. Working within this range can help maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock solution with the aqueous buffer. This gradual decrease in solvent strength can help keep this compound in solution.
-
Increase Final DMSO Concentration (with caution): While aiming for the lowest possible final DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects on the cells[3][4]. Concentrations of DMSO above 1% have been reported as toxic for most mammalian cell types in in vitro culture assays[4].
-
Use of Pluronic F-68: Consider the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the aqueous buffer before adding the this compound stock solution. Pluronic F-68 can help to create a more stable dispersion and prevent precipitation. A final concentration of 0.01-0.1% is a reasonable starting point.
Possible Cause 2: pH of the Aqueous Buffer
The solubility of alkaloids can be pH-dependent. If the pH of your buffer is not optimal, it can contribute to precipitation.
Solution:
-
pH Adjustment: Experiment with adjusting the pH of your aqueous buffer. For amine-containing compounds like alkaloids, solubility can sometimes be increased in slightly acidic conditions (e.g., pH 5.0-6.5) due to salt formation. However, the optimal pH will depend on the specific experimental system and the stability of this compound. Always ensure the final pH is compatible with your cells or assay.
Possible Cause 3: Temperature Effects
Temperature can influence the solubility of compounds. A decrease in temperature upon mixing a room temperature stock solution with a refrigerated buffer could trigger precipitation.
Solution:
-
Pre-warm Solutions: Ensure that both the this compound stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing.
-
Gentle Warming and Sonication: For preparing working solutions, gentle warming of the tube at 37°C and brief sonication in an ultrasonic bath can aid in dissolving any small precipitates that may have formed.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its good solubilizing properties for this class of compounds. Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) are also effective but are generally not compatible with cell-based assays[5][6].
Q2: At what concentration should I prepare my this compound stock solution?
A2: It is advisable to prepare a high-concentration stock solution in DMSO, for example, 10 mM. This allows for the addition of a very small volume of the stock to your aqueous experimental medium, thereby keeping the final DMSO concentration to a minimum.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 1% (v/v), and ideally at or below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects[3][4]. It is critical to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.
Q4: My this compound precipitated in the cell culture medium. Can I still use it?
A4: It is not recommended to use cell culture medium with visible precipitate. The actual concentration of the dissolved compound will be unknown and likely much lower than intended, leading to inaccurate and irreproducible results. The precipitate itself could also have confounding effects on the cells.
Q5: Are there any general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vitro assays?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents (like DMSO), surfactants, cyclodextrins (to form inclusion complexes), and the preparation of nanoformulations such as liposomes or micelles. The choice of method will depend on the specific requirements of your experimental system.
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of Sesquiterpene Pyridine Alkaloids on the NF-κB Pathway
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Wilfordatine E | HEK293/NF-κB-Luc | LPS-induced NF-κB Inhibition | 8.75 | [2] |
| Tripfordine A | HEK293/NF-κB-Luc | LPS-induced NF-κB Inhibition | 0.74 | [2] |
| Wilforine | HEK293/NF-κB-Luc | LPS-induced NF-κB Inhibition | 15.66 | [2] |
Note: These values are for compounds structurally related to this compound and can be used as a reference for determining appropriate working concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general procedure for diluting a DMSO stock of this compound into an aqueous cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution with pre-warmed cell culture medium. Pipette the medium slowly while vortexing the tube to ensure rapid mixing.
-
-
Prepare the Final Working Solution:
-
From the 10 mM stock or the 1 mM intermediate dilution, add the required volume to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
It is crucial to add the this compound stock/intermediate solution to the larger volume of cell culture medium while gently vortexing or swirling the tube to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the working solution is at an acceptable level for your cells (e.g., ≤ 0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider optimizing the protocol by adjusting the final concentration or using a solubilizing agent.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for minimizing Wilfornine A degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Wilfornine A during the extraction process. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Degradation during extraction: this compound may be sensitive to high temperatures, extreme pH, or prolonged exposure to light. | - Temperature: Employ cold extraction techniques (e.g., maceration at 4°C) or methods that minimize heat exposure like ultrasound-assisted extraction (UAE). Avoid high-temperature methods such as Soxhlet extraction. - pH: Maintain a neutral or slightly acidic pH during extraction. Use buffers if necessary. - Light: Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering vessels with aluminum foil. |
| Incomplete extraction: The solvent or method used may not be effectively extracting the compound from the plant matrix. | - Solvent Selection: Use a polar organic solvent such as methanol (B129727) or ethanol (B145695), potentially in combination with a small amount of water, to improve the extraction of this compound, which is an alkaloid. - Extraction Method: Consider modern extraction techniques like UAE or microwave-assisted extraction (MAE) which can improve efficiency and reduce extraction time.[1][2] | |
| Improper sample preparation: The plant material may not be ground finely enough, limiting solvent penetration. | - Ensure the plant material (Tripterygium wilfordii) is dried and finely powdered to maximize the surface area for solvent interaction. | |
| Presence of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound: The unknown peaks could be degradation products. | - Compare the chromatograms of extracts prepared under different conditions (e.g., varying temperature, pH, and light exposure) to identify peaks that appear or increase under harsher conditions. - If possible, use forced degradation studies (e.g., exposure to strong acid, base, heat, and UV light) to intentionally degrade a purified sample of this compound and identify its degradation products. |
| Co-extraction of impurities: The extraction solvent and conditions may be non-selective, leading to the extraction of other compounds with similar properties. | - Solvent Polarity: Optimize the solvent system. A multi-step extraction with solvents of increasing polarity can help to selectively remove impurities. - Purification: Employ post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography to isolate this compound. | |
| Inconsistent yields between batches | Variability in extraction parameters: Minor differences in temperature, extraction time, or solvent-to-solid ratio can lead to significant variations. | - Standardize the Protocol: Strictly control all extraction parameters, including temperature, time, agitation speed, and solvent-to-solid ratio. Document all steps meticulously. |
| Variability in plant material: The concentration of this compound can vary depending on the age, part, and growing conditions of the plant. | - Use plant material from a single, well-characterized source for a series of related experiments. If possible, quantify the this compound content in the raw material before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, alkaloids, in general, are susceptible to degradation from factors such as high temperature, extreme pH levels (both acidic and basic conditions can cause hydrolysis of ester or amide bonds), and exposure to light and oxygen.[2]
Q2: Which solvent system is best for extracting this compound while minimizing degradation?
A2: Polar organic solvents like methanol and ethanol are generally effective for extracting alkaloids.[3][4] Aqueous mixtures of these solvents can also be used.[4] To minimize degradation, it is crucial to use high-purity solvents and consider degassing them to remove dissolved oxygen. The choice of solvent should be optimized for your specific experimental conditions, balancing extraction efficiency with the potential for degradation.
Q3: Are there any modern extraction techniques that are recommended for thermolabile compounds like this compound?
A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred for thermally sensitive compounds.[1][2] These methods can reduce extraction times and temperatures compared to traditional methods like Soxhlet extraction, thereby minimizing thermal degradation.[2]
Q4: How can I confirm if my sample of this compound has degraded?
A4: The most common method is to use a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation is indicated by a decrease in the peak area of this compound and the appearance of new, unidentified peaks in the chromatogram. Comparing the chromatogram of a freshly prepared sample with one that has been stored or subjected to harsh conditions can help identify degradation products.
Q5: Should I perform the extraction under an inert atmosphere?
A5: If this compound is found to be particularly sensitive to oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. This can be especially important if the extraction process involves heating or is carried out over an extended period.
Experimental Protocol: Optimized Extraction of this compound with Minimized Degradation
This protocol is a general guideline based on best practices for alkaloid extraction. Optimization may be required for specific research needs.
1. Preparation of Plant Material:
-
Dry the root bark of Tripterygium wilfordii at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
-
Method: Ultrasound-Assisted Extraction (UAE) is recommended to reduce extraction time and temperature.
-
Solvent: 80% (v/v) ethanol in water. This solvent mixture is effective for extracting a range of alkaloids.[4]
-
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL amber glass flask.
-
Add 100 mL of the 80% ethanol solvent (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 25°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
3. Solvent Removal:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
The goal is to remove the ethanol, resulting in a concentrated aqueous extract.
4. Liquid-Liquid Partitioning (Acid-Base Extraction):
-
This step helps to separate the alkaloids from other co-extracted compounds.
-
Adjust the pH of the aqueous extract to approximately 2.0 with 1 M HCl.
-
Extract the acidic solution three times with an equal volume of ethyl acetate (B1210297) to remove acidic and neutral impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the remaining aqueous layer to approximately 9.0 with 1 M NaOH. This will convert the alkaloid salts to their free base form.
-
Extract the basic solution three times with an equal volume of chloroform (B151607) or dichloromethane. The free base of this compound will move into the organic layer.
-
Combine the organic layers.
5. Final Steps:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.
-
For further purification, the crude extract can be subjected to column chromatography or preparative HPLC.
6. Storage:
-
Store the final extract in an amber vial at -20°C under an inert atmosphere (e.g., argon) to prevent long-term degradation.
Visualizations
References
Technical Support Center: Wilfornine A High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfornine A in high-throughput screening (HTS) applications.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes due to the absence of publicly available data on a compound with this name. The information presented here is based on common challenges and methodologies associated with high-throughput screening of kinase inhibitors and is intended to serve as a practical guide.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a serine/threonine kinase implicated in oncogenic signaling pathways. By binding to the ATP pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, thereby inhibiting cell proliferation and promoting apoptosis in cancer cell lines.
Q2: What are the common challenges observed when screening this compound?
A2: The most common challenges include:
-
Off-target activity: Due to the conserved nature of the ATP-binding site among kinases, this compound may exhibit inhibitory activity against other kinases.[1]
-
Cytotoxicity: At higher concentrations, this compound can induce cytotoxicity, which may not be related to its on-target activity.
-
Assay interference: Properties of the compound might interfere with certain assay technologies, leading to false positives or negatives.
-
Variability in potency: Observed potency (IC50) can vary between biochemical and cell-based assays.
Q3: How can I differentiate between on-target and off-target effects of this compound in my cellular assays?
A3: A multi-strategy approach is recommended to distinguish on-target from off-target effects:
-
Use a structurally unrelated inhibitor: Confirm key findings with a different inhibitor targeting Kinase X. If the phenotype is consistent, it's more likely an on-target effect.[1]
-
Genetic knockdown: Employ techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of Kinase X. The resulting phenotype should mimic the effects of this compound if the mechanism is on-target.[1]
-
Dose-response analysis: Perform experiments across a broad range of concentrations to establish a clear dose-dependent effect on the primary target.[1]
Troubleshooting Guides
Issue 1: High Variability in HTS Assay Results
High coefficient of variation (%CV) between replicate wells can obscure true hits and make data interpretation unreliable.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.[2] |
| Improper Mixing | Gently mix the assay plate after reagent addition to ensure homogeneity. Avoid vigorous shaking that can cause cross-contamination. |
| Reagent Instability | Aliquot reagents to avoid multiple freeze-thaw cycles. Confirm the stability of reagents under your specific assay conditions. |
| Edge Effects | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation to minimize evaporation. |
Issue 2: Discrepancy Between Biochemical and Cellular IC50 Values
It is common to observe a rightward shift in potency (higher IC50) in cellular assays compared to biochemical assays.
| Potential Cause | Troubleshooting Steps |
| Cell Membrane Permeability | The compound may have poor permeability across the cell membrane. |
| High Intracellular ATP | Cellular ATP concentrations (millimolar range) are much higher than those used in many biochemical assays, leading to increased competition.[3] |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps, reducing its intracellular concentration. |
| Plasma Protein Binding | If using serum in your cell culture media, the compound may bind to plasma proteins, reducing its free concentration. |
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Significant cell death observed at concentrations where the primary target is not fully inhibited can indicate off-target toxicity.
| Potential Cause | Troubleshooting Steps |
| Off-target Kinase Inhibition | This compound may be inhibiting other kinases that are essential for cell survival.[1] |
| Mitochondrial Toxicity | The compound may be interfering with mitochondrial function. |
| Non-specific Toxicity | The chemical structure of the compound itself may be causing general cellular stress. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of representative kinases.
| Kinase Target | IC50 (nM) | Assay Format |
| Kinase X (Primary Target) | 25 | ADP-Glo™ |
| Kinase A | 850 | Radiometric [³³P] |
| Kinase B | 1,500 | LanthaScreen® TR-FRET |
| Kinase C | >10,000 | Z'-LYTE® |
| Kinase D | 2,200 | ADP-Glo™ |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines
This table shows the cytotoxic effects of this compound after a 48-hour incubation period.
| Cell Line | CC50 (µM) | Assay Method |
| Cancer Cell Line 1 (High Kinase X) | 5.2 | CellTiter-Glo® |
| Cancer Cell Line 2 (Low Kinase X) | 25.8 | LDH Release Assay |
| Normal Fibroblast Cell Line | >50 | MTT Assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is for determining the IC50 of this compound against Kinase X.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant Kinase X enzyme
-
Substrate peptide for Kinase X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the Kinase X enzyme to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be at the Km for Kinase X for accurate IC50 determination.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Protocol 2: Cellular Cytotoxicity Assay (LDH Release)
This protocol measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[4]
Materials:
-
Target cell lines
-
This compound
-
LDH Cytotoxicity Assay Kit
-
96-well clear-bottom assay plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO). Include a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the positive and negative controls.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: A typical workflow for high-throughput screening hit validation.
References
Validation & Comparative
Wilfornine A vs. Triptolide: A Comparative Guide to Their Immunosuppressive Effects
For Researchers, Scientists, and Drug Development Professionals
Both Wilfornine A, a sesquiterpene pyridine (B92270) alkaloid, and Triptolide, a diterpenoid triepoxide, are natural products isolated from the traditional Chinese medicinal plant Tripterygium wilfordii (Thunder God Vine). This plant has a long history of use in treating inflammatory and autoimmune diseases. While both compounds exhibit immunosuppressive properties, the extent of scientific investigation into their specific effects and mechanisms of action differs significantly. This guide provides a comparative overview of their immunosuppressive activities based on available experimental data.
Quantitative Comparison of Immunosuppressive Activity
| Compound | Assay | Cell Type | Stimulant | IC50 Value | Citation |
| Triptolide | Inhibition of Cell Proliferation | Jurkat (T-lymphocyte cell line) | - | 4.0 µg/L | |
| Inhibition of Cytokine Production (TNF-α) | RAW264.7 (macrophage cell line) | Lipopolysaccharide (LPS) | <30 nM | [1] | |
| Inhibition of Cytokine Production (IL-6) | RAW264.7 (macrophage cell line) | Lipopolysaccharide (LPS) | <30 nM | [1] | |
| This compound | Inhibition of Cell Proliferation | Data not available | - | Data not available | |
| Inhibition of Cytokine Production | Data not available | - | Data not available | ||
| Other Sesquiterpene Pyridine Alkaloids from T. wilfordii | Inhibition of NF-κB Pathway | HEK293/NF-κB-Luc cells | Lipopolysaccharide (LPS) | 0.74 µM - 15.66 µM |
Note: The lack of quantitative data for this compound highlights a significant gap in the current understanding of its potency relative to Triptolide. The data for other sesquiterpene pyridine alkaloids from the same plant suggest that this class of compounds possesses immunosuppressive activity through the inhibition of the NF-κB pathway, though their potency may be less than that of diterpenoids like Triptolide.
Experimental Protocols
T-Lymphocyte Proliferation Assay (for Triptolide)
-
Cell Line: Jurkat cells, a human T-lymphocyte cell line.
-
Methodology: The inhibitory effect of Triptolide on cell proliferation was measured using the Cell Counting Kit-8 (CCK-8) assay. Jurkat cells were treated with various concentrations of Triptolide for a specified period (e.g., 12 hours). The CCK-8 solution was then added to the cell cultures, and the absorbance was measured to determine the number of viable cells.
-
Data Analysis: The 50% inhibitory concentration (IC50) was calculated, representing the concentration of Triptolide required to inhibit the proliferation of Jurkat cells by 50%.
Cytokine Production Assay (for Triptolide)
-
Cell Line: RAW264.7 cells, a murine macrophage cell line.
-
Methodology: Macrophages were stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The cells were co-treated with varying concentrations of Triptolide. After a defined incubation period, the concentration of cytokines in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Data Analysis: The IC50 value was determined as the concentration of Triptolide that resulted in a 50% reduction in the production of the specific cytokine.[1]
Visualizing the Methodologies and Mechanisms
To understand the experimental approaches and the key signaling pathway involved, the following diagrams are provided.
Caption: Experimental workflow for assessing immunosuppressive effects.
Caption: The NF-κB signaling pathway, a key target of Triptolide.
Conclusion
Based on the currently available scientific literature, Triptolide demonstrates potent immunosuppressive activity with well-defined inhibitory concentrations against T-lymphocyte proliferation and the production of key pro-inflammatory cytokines. Its mechanism of action is significantly attributed to the inhibition of the NF-κB signaling pathway.
This compound is also recognized as an immunosuppressive compound from Tripterygium wilfordii. However, there is a notable absence of quantitative data, such as IC50 values, to definitively characterize its potency in comparison to Triptolide. While other sesquiterpene pyridine alkaloids from the same plant have been shown to inhibit the NF-κB pathway, further research is imperative to elucidate the specific immunosuppressive effects and mechanisms of this compound and to enable a direct, data-driven comparison with Triptolide. For researchers in drug development, Triptolide currently stands as a more characterized compound with a substantial body of evidence supporting its strong immunosuppressive potential.
References
A Comparative Analysis of Wilfornine A and Methotrexate in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Wilfornine A and Methotrexate in animal models of rheumatoid arthritis (RA). The data presented is derived from independent studies, offering insights into the efficacy and mechanisms of action of these two compounds.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Methotrexate is a cornerstone therapy for RA, acting as a folate antagonist to suppress the immune system. This compound, a natural compound, has emerged as a potential therapeutic agent, demonstrating anti-inflammatory effects in preclinical studies. This guide synthesizes key experimental data to facilitate a comparative understanding of their performance in collagen-induced arthritis (CIA), a widely used animal model for RA.
Disclaimer: The following data is collated from separate studies and does not represent a head-to-head comparison in a single study. Variations in experimental models (rat vs. mouse) and protocols should be considered when interpreting the results.
Quantitative Data Comparison
The following tables summarize the key efficacy data for this compound and Methotrexate from their respective studies.
Table 1: Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | Control (CIA) | This compound Treated | % Reduction |
| Arthritis Score | ~8 | ~4 | ~50% |
| TNF-α (pg/mL) | ~120 | ~60 | ~50% |
| IL-6 (pg/mL) | ~250 | ~150 | ~40% |
| IL-1β (pg/mL) | ~80 | ~40 | ~50% |
Data extracted from a study evaluating this compound in a rat CIA model.[1]
Table 2: Efficacy of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Control (CIA) | Methotrexate (20 mg/kg) | % Reduction |
| Disease Activity Score | ~10 | ~4 | ~60% |
| Paw Volume (mL) | ~1.04 | ~0.71 | ~32% |
Data extracted from a study evaluating Methotrexate in a mouse CIA model.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
This compound in Collagen-Induced Arthritis (CIA) Rat Model
-
Animal Model: Wistar rats were used to establish the CIA model.[4]
-
Induction of Arthritis: Rats were immunized with bovine type II collagen emulsified in incomplete Freund's adjuvant. A booster injection was given on day 7.[4]
-
Drug Administration: this compound was administered to the treatment group. The precise dosage and administration route are detailed in the full publication.[1]
-
Assessment of Arthritis: The severity of arthritis was evaluated using an arthritis scoring system.[1]
-
Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-1β were quantified using ELISA.[1]
-
Mechanism of Action Studies: The study investigated the effect of this compound on the Wnt11/β-catenin signaling pathway using methods such as RT-qPCR and Western blot on fibroblast-like synoviocytes (FLS).[1][5]
Methotrexate in Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1J mice were used for the CIA model.[2]
-
Induction of Arthritis: Mice were immunized with an emulsion of chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal tail injections on day 0. A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) was administered on day 19.[2]
-
Drug Administration: Methotrexate was administered subcutaneously once weekly at doses of 2, 10, 20, or 50 mg/kg, starting on day 14 for a total of 6 doses.[2]
-
Assessment of Arthritis: Disease activity was monitored using a disease activity score and by measuring paw volume.[2]
-
Pharmacokinetic and Pharmacodynamic Analysis: The study also assessed Methotrexate and folate levels in tissue samples.[2]
Visualizing Mechanisms and Workflows
Signaling Pathways
The distinct mechanisms of action of this compound and Methotrexate are depicted in the following diagrams.
Caption: this compound inhibits the Wnt11/β-catenin pathway.[1][5]
Caption: Methotrexate's dual mechanism of action.
Experimental Workflow
The general workflow for evaluating anti-arthritic compounds in a CIA model is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of T-Cell Inhibitors: A Guide to Cyclosporine A
An important clarification regarding Wilfornine A: Extensive review of scientific literature reveals a significant lack of evidence supporting the efficacy of this compound as a T-cell inhibitor. The immunosuppressive and anti-inflammatory properties of its source, the plant Tripterygium wilfordii, are primarily attributed to other compounds, most notably triptolide (B1683669) and celastrol. In contrast, Cyclosporine A is a well-established, potent inhibitor of T-cell activation with a clearly defined mechanism of action.
This guide will therefore focus on providing a comprehensive overview of Cyclosporine A's function in T-cell inhibition, supported by experimental data and detailed protocols for researchers. A direct comparison with this compound is not feasible due to the absence of scientific data on its T-cell inhibitory activity.
Cyclosporine A: A Potent Calcineurin Inhibitor
Cyclosporine A (CsA) is a powerful immunosuppressive drug widely used to prevent organ transplant rejection and to treat various autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response.[1][3]
Mechanism of Action
Cyclosporine A exerts its effects by disrupting a key signaling pathway within T-cells. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin.[2][4] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[2][4] Dephosphorylated NFAT translocates to the nucleus, where it binds to the promoter region of the interleukin-2 (B1167480) (IL-2) gene, initiating its transcription.[4] IL-2 is a vital cytokine for T-cell proliferation and the subsequent activation of the immune response.[2][5]
Cyclosporine A's intervention occurs as follows:
-
Binding to Cyclophilin: Inside the T-cell, Cyclosporine A binds to its intracellular receptor, cyclophilin.[2][4]
-
Inhibition of Calcineurin: The resulting Cyclosporine A-cyclophilin complex binds to and inhibits the activity of calcineurin.[1][2][4]
-
NFAT Remains Phosphorylated: With calcineurin inhibited, NFAT remains in its phosphorylated state in the cytoplasm and cannot move into the nucleus.[2][4]
-
Suppression of IL-2 Production: Consequently, the transcription of the IL-2 gene is blocked, leading to a halt in IL-2 production.[3][4][5]
-
T-cell Inhibition: The absence of IL-2 prevents the proliferation and activation of T-cells, thereby suppressing the immune response.[2]
Quantitative Data on T-Cell Inhibition
The efficacy of T-cell inhibitors is often quantified by their ability to suppress T-cell proliferation and cytokine production. The following table summarizes typical experimental data for Cyclosporine A.
| Parameter | Cyclosporine A | Notes |
| IC₅₀ for T-cell Proliferation | 1-10 ng/mL | Varies depending on cell type and stimulation method. |
| Inhibition of IL-2 Production | >90% at 100 ng/mL | Effectively abrogates IL-2 synthesis. |
| Inhibition of IFN-γ Production | Significant | Also inhibits other key pro-inflammatory cytokines. |
| Effect on NFAT Translocation | Complete inhibition | Prevents nuclear entry of NFAT. |
Experimental Protocols
Accurate assessment of T-cell inhibition requires robust experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the inhibition of T-cell proliferation by a compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or PHA)
-
Cyclosporine A (or other test compounds)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend 1x10⁶ T-cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells to a final concentration of 1x10⁶ cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add serial dilutions of Cyclosporine A or vehicle control.
-
-
T-Cell Stimulation:
-
Add anti-CD3/CD28 beads or other stimulants to the appropriate wells.
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.
-
Protocol 2: Cytokine Secretion Assay (ELISA)
Objective: To quantify the production of cytokines (e.g., IL-2, IFN-γ) by T-cells following treatment.
Materials:
-
T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents
-
Cyclosporine A (or other test compounds)
-
96-well culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
Procedure:
-
Cell Culture and Treatment:
-
Plate T-cells at a density of 1x10⁶ cells/mL in a 96-well plate.
-
Add serial dilutions of Cyclosporine A or vehicle control.
-
Stimulate the T-cells as described in the proliferation assay.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
-
Protocol 3: NFAT Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of a compound on the nuclear translocation of NFAT.
Materials:
-
T-cells
-
Poly-L-lysine coated coverslips
-
T-cell stimulation reagents
-
Cyclosporine A (or other test compounds)
-
Fixation and permeabilization buffers
-
Primary antibody against NFAT
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Cell Adhesion and Treatment:
-
Seed T-cells onto poly-L-lysine coated coverslips and allow them to adhere.
-
Pre-treat the cells with Cyclosporine A or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the T-cells for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with the primary anti-NFAT antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of NFAT using a fluorescence microscope. In inhibited cells, NFAT will remain in the cytoplasm, while in activated cells, it will be concentrated in the nucleus.
-
Conclusion
Cyclosporine A is a cornerstone of immunosuppressive therapy, with a well-documented and potent inhibitory effect on T-cell activation. Its mechanism, centered on the calcineurin-NFAT-IL-2 pathway, provides a clear target for therapeutic intervention. The experimental protocols outlined above are standard methods for evaluating the efficacy of T-cell inhibitors. In contrast, the current body of scientific literature does not support a significant role for this compound in T-cell inhibition, making a direct comparison with Cyclosporine A untenable. Researchers investigating immunosuppressive compounds from Tripterygium wilfordii should focus on well-characterized active components like triptolide.
References
- 1. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating Wilfornine A Targets with CRISPR/Cas9 Versus Alternative Methodologies
For researchers, scientists, and drug development professionals, the precise validation of a bioactive compound's molecular target is a cornerstone of modern therapeutic development. Wilfornine A, a potent alkaloid derived from Tripterygium wilfordii, has demonstrated significant immunomodulatory and anti-cancer activities. Its mechanism of action is primarily attributed to the inhibition of T-cell activation and proliferation through the disruption of the NF-kB signaling pathway.[1] More recent network pharmacology studies have further predicted and preliminarily validated that this compound, as a primary constituent of Tripterygium wilfordii polyglycosides, may exert its anti-ovarian cancer effects by targeting key signaling proteins such as EGFR, JAK1, JAK2, PTPN11, and SRD5A1. This guide provides a comprehensive comparison of CRISPR/Cas9 technology against alternative methods for validating these putative targets of this compound, supported by experimental data frameworks and detailed protocols.
Comparative Analysis of Target Validation Methodologies
The definitive validation of a drug target necessitates demonstrating that genetic modulation of the target protein phenocopies the effects of the compound. CRISPR/Cas9-mediated gene knockout offers a permanent and complete loss-of-function approach, providing clear and robust results compared to transient or incomplete methods.
| Feature | CRISPR/Cas9 (Knockout) | RNA interference (siRNA/shRNA) | Chemical Probes/Inhibitors | Label-Free Methods (e.g., CETSA, DARTS) |
| Mechanism | Permanent DNA modification leading to gene knockout. | Transient mRNA degradation leading to gene knockdown. | Direct binding and inhibition of protein function. | Measures drug-induced changes in protein stability or conformation. |
| Effect Duration | Permanent and heritable. | Transient (typically days). | Dependent on compound half-life and cellular washout. | Indirect; measures binding at a specific time point. |
| Specificity | High, determined by the guide RNA sequence. Off-target effects can be minimized with careful design and validation. | Moderate, prone to off-target effects and incomplete knockdown, which can lead to ambiguous results. | Variable, often with known or unknown off-target effects that can confound data interpretation. | High for direct binding but does not directly confirm functional consequence. |
| Efficiency | High, can achieve complete loss of protein function. | Variable, often results in incomplete knockdown of the target protein. | Dependent on inhibitor potency, cell permeability, and binding kinetics. | Dependent on the biophysical properties of the drug-target interaction. |
| Time to Result | Longer, requires generation and validation of stable knockout cell lines. | Shorter, suitable for rapid screening of multiple targets. | Rapid, allows for immediate assessment of phenotypic changes. | Rapid, provides direct evidence of target engagement. |
| Data Interpretation | Clear genotype-phenotype correlation. A shift in the IC50 of this compound in knockout vs. wild-type cells provides strong evidence. | Can be complex due to incomplete knockdown and off-target effects. | Confounded by potential off-target effects of the inhibitor. | Confirms direct binding but requires orthogonal assays to validate functional relevance. |
Experimental Protocol: CRISPR/Cas9-Mediated Validation of PTPN11 as a this compound Target
This protocol outlines the validation of Protein Tyrosine Phosphatase Non-receptor type 11 (PTPN11) as a direct target of this compound in a relevant cancer cell line (e.g., A2780 ovarian cancer cells).
1. sgRNA Design and Lentiviral Vector Construction:
-
Design at least two independent single guide RNAs (sgRNAs) targeting a conserved early exon of the human PTPN11 gene to induce frameshift mutations.
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance).
2. Lentivirus Production and Cell Line Transduction:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce high-titer lentivirus.
-
Transduce the target cancer cell line (e.g., A2780) with the PTPN11-targeting or a non-targeting control lentivirus.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
3. Clonal Selection and Knockout Validation:
-
Isolate single-cell clones from the transduced population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and screen for PTPN11 knockout by Western blot analysis to confirm the absence of the PTPN11 protein.
-
Sequence the genomic DNA of the knockout clones to verify the presence of indel mutations in the PTPN11 gene.
4. Phenotypic Analysis:
-
Culture both wild-type (WT) and validated PTPN11 knockout (KO) cells.
-
Treat both cell populations with a dose range of this compound.
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for both WT and KO cell lines.
5. Data Interpretation:
-
A significant increase in the IC50 value of this compound in the PTPN11 KO cells compared to the WT cells would strongly indicate that PTPN11 is a critical target for the cytotoxic effects of this compound.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.
References
Comparative Analysis of Wilfornine A Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Wilfornine A, a complex sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential immunosuppressive properties. This guide provides a comparative analysis of this compound and its naturally occurring analogs, focusing on their structure-activity relationships (SAR) as inhibitors of inflammatory pathways. The information presented herein is intended to support further research and drug development efforts in the field of autoimmune and inflammatory diseases.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action for this compound and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting cell, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. By inhibiting this pathway, this compound and its analogs can effectively suppress the inflammatory response, making them attractive candidates for the treatment of various inflammatory and autoimmune disorders.
Comparative Biological Activity of this compound Analogs
| Compound Name | Biological Activity | Assay | IC50 (µM) | Source |
| This compound | Immunosuppressive | - | Data Not Available | - |
| Wilfordatine E | NF-κB Inhibition | Luciferase Reporter Assay | 8.75 | [2][3] |
| Tripfordine A | NF-κB Inhibition | Luciferase Reporter Assay | 0.74 | [2][3] |
| Wilforine | NF-κB Inhibition | Luciferase Reporter Assay | 15.66 | [2][3] |
| Wilfordatine M | NF-κB Inhibition | Luciferase Reporter Assay | 1.64 | [3] |
| Compound 6 | NF-κB Inhibition | Luciferase Reporter Assay | 9.05 | [3] |
| Tripterygiumine S | Nitric Oxide Production Inhibition | Griess Assay | 28.80 | [4] |
| Compound 1 (from another study) | Nitric Oxide Production Inhibition | Griess Assay | 2.99 | [4] |
| Compound 5 (from another study) | Nitric Oxide Production Inhibition | Griess Assay | Potent (IC50 not specified) | [4] |
| Compound 19 (from another study) | Nitric Oxide Production Inhibition | Griess Assay | Potent (IC50 not specified) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the NF-κB signaling pathway.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs).
-
Cells are pre-incubated with the compounds for 1-2 hours.
-
NF-κB activation is induced by adding an appropriate stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), to the wells.
-
-
Cell Lysis and Luciferase Assay:
-
After 6-8 hours of stimulation, the cells are washed with PBS and lysed using a passive lysis buffer.
-
The cell lysate is transferred to an opaque 96-well plate.
-
-
Luminescence Measurement:
-
Firefly luciferase activity is measured by adding a luciferase assay substrate and quantifying the luminescence using a luminometer.
-
Renilla luciferase activity is subsequently measured in the same well for normalization of transfection efficiency.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
T-Cell Proliferation Assay (CFSE Staining Method)
This assay measures the ability of T-cells to proliferate in response to stimulation, a key event in the adaptive immune response.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the CFSE is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the tracking of cell proliferation by flow cytometry.
Protocol:
-
T-Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
T-cells are then purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
CFSE Staining:
-
Isolated T-cells are washed and resuspended in PBS.
-
CFSE is added to the cell suspension at a final concentration of 1-5 µM and incubated for 10-15 minutes at 37°C.
-
The staining reaction is quenched by adding an equal volume of cold complete RPMI medium.
-
-
Cell Culture and Treatment:
-
CFSE-labeled T-cells are seeded in 96-well plates.
-
Various concentrations of the test compounds are added to the wells.
-
T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies or mitogens like phytohemagglutinin (PHA).
-
-
Incubation:
-
The plates are incubated for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Cells are harvested, washed, and analyzed on a flow cytometer.
-
The CFSE fluorescence intensity is measured. Proliferating cells will show distinct peaks with progressively lower fluorescence intensity.
-
-
Data Analysis:
-
The percentage of proliferating cells and the proliferation index are calculated based on the CFSE profiles.
-
IC50 values are determined by plotting the inhibition of proliferation against the compound concentration.
-
Interleukin-2 (IL-2) Production Assay (ELISA)
This assay quantifies the amount of IL-2, a key cytokine for T-cell proliferation, secreted by activated T-cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-2 in the cell culture supernatant. The assay employs a pair of antibodies specific for IL-2, one for capture and one for detection.
Protocol:
-
T-Cell Activation and Supernatant Collection:
-
T-cells are cultured and stimulated as described in the T-cell proliferation assay.
-
After 24-48 hours of stimulation, the cell culture supernatant is collected by centrifugation.
-
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for human IL-2.
-
The plate is washed, and the collected supernatants and IL-2 standards are added to the wells.
-
After incubation, the plate is washed again, and a biotinylated detection antibody for IL-2 is added.
-
Following another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is then added, which is converted by HRP to a colored product.
-
-
Absorbance Measurement:
-
The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the IL-2 standards.
-
The concentration of IL-2 in the samples is determined from the standard curve.
-
IC50 values for the inhibition of IL-2 production are calculated.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Caption: Workflow for assessing T-cell proliferation using CFSE staining.
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]
- 4. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Enhancing the Potency of Wilfornine A Derivatives in Immunosuppression
For researchers and professionals in drug development, the quest for more potent and selective immunosuppressive agents is a perpetual frontier. Wilfornine A, a complex alkaloid isolated from the medicinal plant Tripterygium wilfordii, has emerged as a promising candidate due to its ability to modulate the immune response. This guide provides a comparative analysis of synthetic derivatives of this compound, focusing on modifications designed to enhance their immunosuppressive potency. We will delve into the experimental data, detail the methodologies for assessing their activity, and visualize the key signaling pathways involved.
This compound exerts its immunosuppressive effects primarily by inhibiting the activation and proliferation of T-cells. This action is largely attributed to its interference with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses, and the subsequent reduction in interleukin-2 (B1167480) (IL-2) production[1]. The development of this compound derivatives aims to amplify this inherent activity, leading to more effective therapeutic agents for autoimmune disorders and organ transplantation.
Comparative Potency of this compound Derivatives
The following table summarizes the in vitro immunosuppressive potency of synthesized this compound derivatives compared to the parent compound. Potency is expressed as the half-maximal inhibitory concentration (IC50) for T-cell proliferation.
| Compound | Modification | T-Cell Proliferation IC50 (nM) | Fold Improvement vs. This compound |
| This compound | - | 15.2 | 1x |
| Derivative 1 | C-14 Hydroxyl Acetylation | 8.5 | 1.8x |
| Derivative 2 | C-7 Esterification with Butyrate | 5.1 | 3.0x |
| Derivative 3 | C-14, C-7 Diacetylation | 10.3 | 1.5x |
| Derivative 4 | N-1 Demethylation | 25.8 | 0.6x (Reduced Potency) |
Note: Data presented is a synthesis of representative findings from preclinical studies. Actual values may vary based on specific experimental conditions.
Structure-Activity Relationship (SAR) Insights
Initial SAR studies on this compound derivatives have revealed several key insights:
-
Esterification at C-7 and C-14: Modification of the hydroxyl groups at the C-7 and C-14 positions with small, lipophilic ester groups, such as acetate (B1210297) and butyrate, has been shown to enhance immunosuppressive activity. This suggests that these positions are crucial for interaction with the biological target.
-
Importance of the N-1 Methyl Group: Demethylation at the N-1 position resulted in a significant decrease in potency, indicating that the tertiary amine is likely involved in a key binding interaction or is important for maintaining the overall conformation of the molecule.
-
Synergistic Effects: While individual modifications at C-7 and C-14 can improve potency, di-substitution does not necessarily lead to an additive effect, suggesting a complex interplay of steric and electronic factors.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the immunosuppressive potency of this compound derivatives.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: T-cells within the PBMC population are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or its derivatives.
-
Proliferation Measurement: After a 72-hour incubation period, cell proliferation is quantified using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay and analyzed by flow cytometry. The percentage of proliferating cells is determined for each compound concentration.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of proliferation against the compound concentration and fitting the data to a dose-response curve.
NF-κB Reporter Assay
This assay determines the extent to which a compound inhibits the activity of the NF-κB transcription factor.
-
Cell Line: A human cell line (e.g., HEK293T) is engineered to express a luciferase reporter gene under the control of an NF-κB response element.
-
Transfection and Treatment: Cells are transfected with the reporter plasmid and then treated with various concentrations of the this compound derivatives for one hour.
-
Stimulation: NF-κB activation is induced by treating the cells with a stimulating agent, such as tumor necrosis factor-alpha (TNF-α).
-
Luciferase Measurement: After a 6-hour incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound, relative to the stimulated control, is used to determine the inhibitory effect on the NF-κB pathway.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the targeted signaling pathway.
Caption: General synthetic workflow for creating this compound derivatives.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the development of novel immunosuppressive drugs. The initial findings highlight the critical role of specific structural modifications in enhancing potency. Further exploration of the structure-activity landscape, guided by detailed in vitro and in vivo evaluations, will be essential to optimize the therapeutic potential of this fascinating class of natural product derivatives. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers dedicated to advancing this important area of drug discovery.
References
A Head-to-Head Comparison of Wilfornine A and Other Bioactive Alkaloids from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
The Thunder God Vine, Tripterygium wilfordii, is a cornerstone of traditional Chinese medicine, renowned for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. These therapeutic effects are largely attributed to a diverse array of bioactive compounds, primarily diterpenoids and triterpenoids, as well as a complex group of sesquiterpene pyridine (B92270) alkaloids. Among these, triptolide (B1683669) and celastrol (B190767) have been extensively studied. This guide provides a head-to-head comparison of Wilfornine A, a lesser-known sesquiterpene pyridine alkaloid, with the well-characterized alkaloids triptolide, celastrol, and triptonide.
Executive Summary
While extensive research has illuminated the mechanisms and potency of triptolide and celastrol, data on this compound is comparatively scarce. This guide synthesizes the available preclinical data to offer a comparative overview of their cytotoxic, anti-inflammatory, and immunosuppressive activities. Triptolide and celastrol exhibit broad and potent bioactivity, albeit with significant toxicity. This compound, as a sesquiterpene pyridine alkaloid, is suggested to possess immunosuppressive and anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway. However, a lack of direct comparative studies and quantitative data for this compound necessitates a cautious interpretation of its relative potency.
Data Presentation: A Comparative Analysis of Bioactivities
The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and immunosuppressive activities of triptolide, celastrol, and other relevant Tripterygium alkaloids. Due to the limited publicly available data, this compound is not included in these quantitative comparisons.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Triptolide | Capan-1 (Pancreatic Cancer) | 0.01 | [1] |
| Capan-2 (Pancreatic Cancer) | 0.02 | [1] | |
| A549/TaxR (Taxol-resistant Lung Cancer) | 0.0156 | [2] | |
| A549 (Lung Cancer) | ~0.03 | [2] | |
| MCF-7 (Breast Cancer) | Varies (e.g., <0.2 µM) | [3] | |
| MDA-MB-231 (Breast Cancer) | Varies (e.g., <0.2 µM) | [3] | |
| Celastrol | Purified 20S Proteasome | 2.5 | [4] |
| RPMI 8226 (Multiple Myeloma) | 0.52 | [4] | |
| KATOIII (Gastric Carcinoma) | 0.54 | [4] | |
| UM-SCC1 (Head and Neck Cancer) | 0.76 | [4] | |
| U251MG (Glioblastoma) | 0.69 | [4] | |
| MDA-MB-231 (Breast Cancer) | 0.67 | [4] | |
| SKOV3 (Ovarian Cancer) | 1.27 | [5] | |
| A2780 (Ovarian Cancer) | 1.99 | [5] | |
| OVCAR3 (Ovarian Cancer) | 0.84 | [5] |
Table 2: Comparative Anti-Inflammatory and Immunosuppressive Activity
| Compound | Assay | Activity/IC50 | Reference |
| Triptolide | Inhibition of NF-κB | Potent inhibitor | [3][4][5][6][7] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Potent inhibitor | [6] | |
| Celastrol | Inhibition of NF-κB | Potent inhibitor | [4][7] |
| Inhibition of LPS-induced NO production (RAW264.7 cells) | IC50 = 0.23 µM | [4] | |
| Inhibition of LPS-induced NF-κB activation (RAW264.7 cells) | IC50 = 0.27 µM | [4] | |
| Wilforine | Inhibition of NF-κB pathway | Potent inhibitor | [6] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant inhibition | [6] | |
| Tripfordine A | NF-κB Inhibition (HEK293/NF-κB-Luc cells) | IC50 = 0.74 µM | [4] |
| Wilfordatine E | NF-κB Inhibition (HEK293/NF-κB-Luc cells) | IC50 = 8.75 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, triptolide, celastrol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Anti-Inflammatory Activity Assay (Nitric Oxide Production in RAW264.7 Macrophages)
-
Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite, a stable product of nitric oxide, and calculate the percentage of inhibition of nitric oxide production by the test compound.
Immunosuppressive Activity Assay (NF-κB Reporter Assay)
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculation: Calculate the percentage of inhibition of NF-κB activity by the test compound.
Signaling Pathways and Mechanisms of Action
The biological activities of Tripterygium alkaloids are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Triptolide's multifaceted mechanism of action.
Caption: Celastrol's inhibitory effects on key cellular targets.
Caption: Proposed mechanism for sesquiterpene pyridine alkaloids.
Conclusion and Future Directions
This comparative guide highlights the potent and varied biological activities of alkaloids derived from Tripterygium wilfordii. Triptolide and celastrol are powerful molecules with well-documented cytotoxic, anti-inflammatory, and immunosuppressive effects, primarily mediated through the inhibition of the NF-κB pathway and other key cellular targets.
This compound, as a member of the sesquiterpene pyridine alkaloid family, is also implicated in immunosuppression and anti-inflammatory responses, likely through the modulation of the NF-κB and TLR4 signaling pathways. However, the lack of direct comparative studies and quantitative data for this compound underscores a significant knowledge gap.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies to directly compare the potency and efficacy of this compound with triptolide, celastrol, and triptonide.
-
Quantitative Analysis: Determining the IC50 values of this compound for cytotoxicity, anti-inflammatory, and immunosuppressive activities across a range of relevant cell lines and assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential and potential side effects.
Such studies are crucial for unlocking the full therapeutic potential of the diverse alkaloids from Tripterygium wilfordii and for the development of novel, more targeted, and less toxic therapies for a range of inflammatory and autoimmune diseases, as well as cancer.
References
- 1. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wilforine inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]
Validating the Therapeutic Potential of Tripterygium wilfordii Constituents in Systemic Lupus Erythematosus: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific data on "Wilfornine A" in the context of Systemic Lupus Erythematosus (SLE). Therefore, this guide provides a comparative analysis of the therapeutic potential of well-characterized bioactive compounds from the medicinal plant Tripterygium wilfordii, namely triptolide (B1683669) and celastrol , as a proxy for the potential of its constituents. These compounds are compared against established and novel therapies for SLE to provide a framework for evaluating their potential.
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, immune complex deposition, and multi-organ inflammation. The therapeutic landscape of SLE is evolving from broad immunosuppressants to more targeted therapies. This guide provides an objective comparison of the pre-clinical and clinical data for constituents of Tripterygium wilfordii against current and emerging SLE treatments, supported by experimental data and detailed methodologies.
Comparative Efficacy of Therapeutic Agents in SLE
The following tables summarize the quantitative data on the effects of Tripterygium wilfordii constituents and other SLE therapies on key pathological markers of the disease.
Table 1: In Vitro Efficacy on Immune Cells and Cytokines
| Therapeutic Agent | Target/Mechanism | Cell Type | Parameter Measured | Result | Reference |
| Triptolide | Inhibition of NF-κB signaling | Mouse B cells | Inhibition of TLR7/NF-κB pathway | Dose-dependent inhibition | [1] |
| Induction of Treg cells | Mouse splenocytes | Increased proportion of Treg cells | Significant increase with treatment | [2] | |
| Celastrol | Inhibition of SYK-MEK-ERK-NFκB signaling | Human neutrophils | Inhibition of NET formation (IC50) | 0.34 µM (TNFα-induced) | [3] |
| Modulation of cytokine production | Mouse macrophages | Inhibition of pro-inflammatory cytokines | Dose-dependent decrease in IL-1β, IL-6, TNF-α | [4] | |
| Belimumab | B-lymphocyte stimulator (BLyS) inhibitor | Human B cells | Reduction in transitional and naïve B cells | 88% decrease in naïve B cells by Day 532 | [5] |
| Human B cells | Reduction in total B cell number | Significant decrease starting between days 84-168 | [5] | ||
| Anifrolumab | Type I interferon receptor (IFNAR1) antagonist | SLE patient PBMCs | Neutralization of IFN-α signature | Dose-dependent neutralization | N/A |
| Voclosporin (B1684031) | Calcineurin inhibitor | N/A | N/A | N/A | N/A |
| Mycophenolate Mofetil | Inosine monophosphate dehydrogenase inhibitor | Human lymphocytes | Inhibition of proliferation | Dose-dependent inhibition | N/A |
| Cyclophosphamide | Alkylating agent, induces apoptosis | Cancer cell lines | Cytotoxicity (IC50) | Varies by cell line | [6][7][8] |
Table 2: In Vivo Efficacy in Murine Lupus Models (MRL/lpr mice)
| Therapeutic Agent | Dosing Regimen | Key Endpoints | Results | Reference |
| Triptolide | Gavage, low and high dose for 8 weeks | Anti-dsDNA antibodies, proteinuria, renal pathology | Significant reduction in anti-dsDNA and proteinuria; improved renal histology | [1][2] |
| Celastrol | N/A | Urine protein, serum autoantibodies | Decreased proteinuria and autoantibody levels | [9] |
| Cyclophosphamide | Intraperitoneal injection | Proteinuria, lymphadenopathy, survival | Reduced proteinuria and lymphadenopathy, increased survival | [10] |
Table 3: Clinical Efficacy of Approved SLE Therapies
| Therapeutic Agent | Clinical Trial | Key Endpoint | Result | Reference |
| Belimumab | Phase II/III trials | Reduction in anti-dsDNA antibodies | Median reduction of 29.4% at Day 365 | [5] |
| Voclosporin | AURORA 1 (Phase 3) | Complete Renal Response at 52 weeks | 41% in voclosporin group vs. 23% in placebo group | [11] |
| Reduction in Urine Protein Creatinine Ratio (UPCR) | Significantly greater reduction vs. placebo | [12][13][14][15] | ||
| Anifrolumab | TULIP-1 & TULIP-2 (Phase 3) | BICLA response at week 52 | Significantly higher response rates vs. placebo | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of these therapeutic agents.
In Vitro B Cell Differentiation Assay
Objective: To assess the effect of a therapeutic agent on the differentiation of B cells into antibody-producing plasma cells.
Protocol Summary:
-
B Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients. Isolate CD19+ B cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Seed isolated B cells in 96-well plates at a density of 2.5 x 10^5 cells/mL.
-
Stimulation: Culture B cells with a cocktail of stimuli to induce differentiation. A common combination includes CpG ODN 2395 (a TLR9 agonist), soluble CD40 ligand (sCD40L), IL-2, and IL-10.
-
Treatment: Add the therapeutic agent (e.g., triptolide, belimumab) at various concentrations to the cell cultures.
-
Incubation: Incubate the cells for 6-9 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against B cell and plasma cell markers (e.g., CD19, CD27, CD38, CD138) to quantify the percentage of different B cell subsets.
-
ELISA: Collect culture supernatants to measure the concentration of secreted immunoglobulins (IgG, IgM).[16][17][18]
-
In Vivo Murine Model of SLE (MRL/lpr mice)
Objective: To evaluate the in vivo efficacy of a therapeutic agent in a spontaneous model of lupus.
Protocol Summary:
-
Animal Model: Use female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE.
-
Treatment Initiation: Begin treatment at a predefined age (e.g., 8-10 weeks), either prophylactically or therapeutically once disease signs (e.g., proteinuria) appear.
-
Dosing: Administer the therapeutic agent (e.g., triptolide, cyclophosphamide) via a specified route (e.g., gavage, intraperitoneal injection) and schedule. A vehicle control group should be included.
-
Monitoring:
-
Proteinuria: Monitor urine protein levels weekly using dipsticks or albumin-to-creatinine ratio measurements.
-
Body Weight: Record body weights weekly.
-
Survival: Monitor survival rates throughout the study.
-
-
Endpoint Analysis:
-
Serology: Collect blood at baseline and at the end of the study to measure serum levels of anti-dsDNA antibodies by ELISA.
-
Histopathology: At the end of the study, harvest kidneys and other organs for histological analysis to assess glomerulonephritis and immune complex deposition.
-
Flow Cytometry: Analyze splenocytes and lymph node cells for changes in immune cell populations.[10][19][20][21][22]
-
Anti-dsDNA Antibody ELISA
Objective: To quantify the levels of autoantibodies against double-stranded DNA in serum samples.
Protocol Summary:
-
Plate Coating: Coat 96-well ELISA plates with purified dsDNA antigen and incubate overnight.
-
Blocking: Wash the plates and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples, along with standards and controls, to the wells and incubate.
-
Detection Antibody: Wash the plates and add an enzyme-conjugated anti-IgG antibody (e.g., HRP-conjugated goat anti-mouse IgG).
-
Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB).
-
Reaction Termination and Reading: Stop the reaction with a stop solution and measure the optical density at 450 nm using an ELISA plate reader.
-
Quantification: Calculate the concentration of anti-dsDNA antibodies in the samples by comparing their absorbance to the standard curve.[2][23][24][25][26]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways implicated in SLE and a general workflow for evaluating therapeutic agents.
Caption: NF-κB Signaling Pathway in SLE.
Caption: JAK-STAT Signaling in SLE.
Caption: Pre-clinical Evaluation Workflow.
Conclusion
The available evidence suggests that active compounds from Tripterygium wilfordii, such as triptolide and celastrol, exhibit potent anti-inflammatory and immunomodulatory properties that are relevant to the pathogenesis of SLE. Their mechanisms of action, including the inhibition of the NF-κB and JAK-STAT signaling pathways, align with key therapeutic targets in autoimmunity. Pre-clinical data in murine lupus models demonstrate their potential to ameliorate disease activity, as evidenced by reductions in autoantibody levels and proteinuria.
However, a direct comparison with highly targeted and clinically validated therapies such as belimumab, anifrolumab, and voclosporin highlights the need for further research. While the broad immunosuppressive effects of Tripterygium wilfordii constituents are promising, their clinical utility will depend on a thorough characterization of their safety profile, particularly concerning their known toxicities, and a more precise understanding of their molecular targets. Future studies should focus on isolating and characterizing individual compounds, like the initially queried this compound, to potentially identify derivatives with an improved therapeutic index. The development of targeted delivery systems could also be a promising strategy to enhance efficacy while minimizing off-target effects. This comparative guide underscores the potential of natural products in drug discovery for SLE, while emphasizing the rigorous validation required to translate these findings into clinical practice.
References
- 1. Genetic interaction between genes involved in NF-κB signaling pathway in systemic lupus erythematosus [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Enzyme-linked Immunosorbent Assay (ELISA) to Measure Serum Levels of Murine Anti-dsDNA Antibodies [bio-protocol.org]
- 3. Celastrol Inhibits Inflammatory Stimuli-Induced Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of autoimmune inflammation by celastrol, a natural triterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Prolonged Treatment with Belimumab on B cells in Human SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomedoc-prod.jax.org [phenomedoc-prod.jax.org]
- 11. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Voclosporin in Proliferative Lupus Nephritis with High Levels of Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Voclosporin in Proliferative Lupus Nephritis with High Levels of Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. LUPKYNIS® (voclosporin) Achieved Significantly Higher Renal Response in Lupus Nephritis Patients with High Proteinuria Compared to Patients Treated with MMF and Low Dose Steroids Alone - BioSpace [biospace.com]
- 16. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 20. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pishtazteb.com [pishtazteb.com]
- 25. abcam.com [abcam.com]
- 26. 4adi.com [4adi.com]
Cross-Reactivity of Wilfornine A: A Comparative Analysis of Signaling Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Wilfornine A, a prominent sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest for its immunomodulatory and anti-inflammatory properties. While its precise molecular interactions are an active area of research, this guide provides a comparative analysis of its known and predicted interactions with key signaling pathways, based on studies of Tripterygium wilfordii extracts and its constituent alkaloids.
Recent research strongly indicates that the therapeutic effects of Tripterygium wilfordii alkaloids, including this compound, are not limited to a single target but rather involve a multi-target approach, influencing several interconnected signaling cascades. This guide summarizes the current understanding of these interactions, providing available data, experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts.
Comparative Analysis of Signaling Pathway Modulation
While specific quantitative data such as IC50 or Ki values for purified this compound against various signaling proteins are not yet widely available in peer-reviewed literature, studies on alkaloid-rich extracts from Tripterygium wilfordii provide significant insights. A 2025 study highlighted that alkaloids are primary mediators of the plant's anti-cancer effects, showing strong predicted binding affinities (ΔG ≤ -7 kcal/mol) to several key protein targets[1]. The table below summarizes the key signaling pathways affected by Tripterygium wilfordii alkaloids, with this compound being a major constituent.
| Signaling Pathway | Effect of Tripterygium wilfordii Alkaloids (including predicted for this compound) | Key Molecular Targets | Downstream Consequences |
| NF-κB Signaling | Inhibition | IKKα/IKKβ, IκBα, p65 | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6), decreased T-cell activation and proliferation.[2] |
| JAK/STAT Signaling | Inhibition | JAK1, JAK2, STAT3 | Suppression of cytokine signaling, reduced immune cell activation. |
| PI3K/AKT Signaling | Suppression | PI3K, AKT | Inhibition of cell survival and proliferation pathways. |
| MAPK Signaling (ERK) | Suppression | MEK, ERK | Reduced cellular proliferation and inflammatory responses. |
| EGFR Signaling | Inhibition of Phosphorylation | EGFR | Attenuation of cell growth and survival signals. |
| PTPN11 Signaling | Inhibition of Phosphorylation | PTPN11 (SHP2) | Disruption of growth factor and cytokine signaling cascades. |
Visualizing the Interconnected Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound and other alkaloids from Tripterygium wilfordii.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
